molecular formula C11H13NO2 B8783970 2-(Cyclopropylmethoxy)benzamide

2-(Cyclopropylmethoxy)benzamide

Katalognummer: B8783970
Molekulargewicht: 191.23 g/mol
InChI-Schlüssel: YGSJZZHYXOPQFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(Cyclopropylmethoxy)benzamide is a chemical compound with the molecular formula C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol. It belongs to the benzamide family, characterized by a benzamide core structure substituted with a cyclopropylmethoxy group. This specific functional group is of significant interest in medicinal chemistry and chemical synthesis . Researchers utilize this compound primarily as a versatile chemical building block or intermediate in the development of more complex molecules. The cyclopropylmethoxy moiety can influence the compound's electronic properties, lipophilicity, and overall stereochemistry, making it a valuable fragment in structure-activity relationship (SAR) studies. While specific mechanistic and application data for this exact compound is limited in public sources, related benzamide derivatives with cyclopropylmethoxy substitutions have been investigated for their potential biological activities and are featured in patent literature concerning therapeutic applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to conduct all necessary experiments and due diligence to determine the compound's suitability for their specific applications.

Eigenschaften

Molekularformel

C11H13NO2

Molekulargewicht

191.23 g/mol

IUPAC-Name

2-(cyclopropylmethoxy)benzamide

InChI

InChI=1S/C11H13NO2/c12-11(13)9-3-1-2-4-10(9)14-7-8-5-6-8/h1-4,8H,5-7H2,(H2,12,13)

InChI-Schlüssel

YGSJZZHYXOPQFQ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1COC2=CC=CC=C2C(=O)N

Herkunft des Produkts

United States
Foundational & Exploratory

What is the mechanism of action of 2-(Cyclopropylmethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-Methoxybenzamide Derivatives as Hedgehog Signaling Pathway Inhibitors

Authored by a Senior Application Scientist

Foreword: The Benzamide Scaffold as a Privileged Structure in Drug Discovery

The benzamide moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to serve as a versatile scaffold for designing ligands targeting a wide array of biological entities.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-cancer, neuroleptic, and prokinetic properties.[2][3][4] The amide bond provides a stable, planar unit capable of participating in crucial hydrogen bonding interactions, while the appended phenyl ring offers a platform for synthetic modification to fine-tune potency, selectivity, and pharmacokinetic properties. This guide delves into a specific and therapeutically significant class of benzamide derivatives: 2-methoxybenzamides engineered to inhibit the Hedgehog signaling pathway, a critical regulator of embryonic development and a key driver in various human cancers.

The Hedgehog Signaling Pathway: A Key Oncogenic Driver

The Hedgehog (Hh) signaling pathway is a highly conserved signal transduction cascade essential for embryonic patterning and tissue homeostasis.[3] In the canonical "off-state," the 12-transmembrane receptor Patched (PTCH1) tonically inhibits the 7-transmembrane G protein-coupled receptor-like protein, Smoothened (SMO). This suppression prevents SMO from translocating to the primary cilium, leading to the proteolytic cleavage of the GLI family of transcription factors (GLI1, GLI2, GLI3). The cleaved GLI proteins act as transcriptional repressors, silencing the expression of Hh target genes.

Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, the inhibition on SMO is relieved.[3] SMO then accumulates in the primary cilium, initiating a downstream signaling cascade that culminates in the stabilization of full-length GLI proteins. These active GLI proteins translocate to the nucleus, where they function as transcriptional activators for a host of genes involved in cell proliferation, survival, and differentiation. Aberrant activation of this pathway, often through mutations in PTCH1 or SMO, is a hallmark of several malignancies, including basal cell carcinoma and medulloblastoma, making it a prime target for therapeutic intervention.[3]

Signaling Pathway Diagram

Hedgehog Signaling Pathway cluster_off Hh Pathway: OFF State cluster_on Hh Pathway: ON State cluster_inhibited Hh Pathway: Inhibited State PTCH1_off PTCH1 SMO_off SMO (Inactive) PTCH1_off->SMO_off Inhibits SUFU SUFU GLI_full Full-length GLI SUFU->GLI_full Binds & Sequesters GLI_rep GLI Repressor (GLI-R) GLI_full->GLI_rep Proteolytic Cleavage Nucleus_off Nucleus GLI_rep->Nucleus_off Translocates TargetGenes_off Target Genes OFF Nucleus_off->TargetGenes_off Hh_ligand Hh Ligand PTCH1_on PTCH1 Hh_ligand->PTCH1_on Binds SMO_on SMO (Active) PTCH1_on->SMO_on Inhibition Relieved Cilium Primary Cilium SMO_on->Cilium Translocates to GLI_act GLI Activator (GLI-A) Cilium->GLI_act Signal Transduction (SUFU Dissociates) Nucleus_on Nucleus GLI_act->Nucleus_on Translocates TargetGenes_on Target Genes ON Nucleus_on->TargetGenes_on Benzamide 2-Methoxybenzamide Inhibitor SMO_inhibited SMO (Inactive) Benzamide->SMO_inhibited Binds & Inhibits Cilium_inhibited Primary Cilium SMO_inhibited->Cilium_inhibited Translocation Blocked Downstream_off Downstream Signaling Blocked Cilium_inhibited->Downstream_off Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_assay Biological Evaluation cluster_analysis Data Analysis start Substituted Acids acyl_chloride Acyl Chlorides (SOCl2) start->acyl_chloride intermediate_5 Intermediate Esters acyl_chloride->intermediate_5 Condensation intermediate_6 Carboxylic Acids (Hydrolysis) intermediate_5->intermediate_6 final_compounds Target 2-Methoxybenzamides (Amidation) intermediate_6->final_compounds gli_luc GLI-Luciferase Reporter Assay final_compounds->gli_luc smo_localization SMO Localization (Immunofluorescence) final_compounds->smo_localization cell_prolif Antiproliferative Assay (e.g., Daoy cells) final_compounds->cell_prolif ic50 IC50 Determination gli_luc->ic50 microscopy Confocal Microscopy smo_localization->microscopy gi50 GI50 Calculation cell_prolif->gi50

Caption: Workflow for synthesis and evaluation of 2-methoxybenzamide Hh inhibitors.

Experimental Validation Protocols

The elucidation of the mechanism of action for these compounds relies on a series of robust in vitro assays. The following protocols are standard in the field for characterizing Hh pathway inhibitors.

GLI-Luciferase Reporter Assay

This assay is the primary method for quantifying the inhibition of the Hh signaling pathway.

Principle: A cell line (e.g., NIH/3T3) is engineered to stably express a firefly luciferase gene under the control of a GLI-responsive promoter. Activation of the Hh pathway leads to GLI-mediated transcription of luciferase, producing a measurable light signal. Inhibitors of the pathway will reduce this signal.

Step-by-Step Protocol:

  • Cell Seeding: Seed Shh-light II cells (or a similar GLI-reporter cell line) in a 96-well plate at a density of 2.5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test 2-methoxybenzamide compounds. Include a positive control (e.g., SHH-conditioned medium) and a negative control (vehicle, e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours to allow for pathway activation and luciferase expression.

  • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate (e.g., D-luciferin). Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence values to the vehicle control and plot the results as a function of compound concentration. Calculate the IC₅₀ value, which represents the concentration of inhibitor required to reduce the signal by 50%.

SMO Localization Assay via Immunofluorescence

This assay visually confirms that the inhibitor blocks the crucial step of SMO translocation to the primary cilium.

Principle: Cells are treated with an Hh agonist to induce SMO translocation. In the presence of an effective inhibitor, SMO will fail to accumulate in the primary cilium. The location of SMO and the cilium are visualized using specific antibodies and fluorescence microscopy.

Step-by-Step Protocol:

  • Cell Culture: Grow NIH/3T3 cells on glass coverslips to sub-confluence.

  • Serum Starvation: Serum-starve the cells for 24 hours to induce the formation of primary cilia.

  • Treatment: Treat the cells with an Hh pathway agonist (e.g., SAG or SHH) with or without the test 2-methoxybenzamide inhibitor for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Incubate with primary antibodies against SMO (e.g., rabbit anti-SMO) and a ciliary marker (e.g., mouse anti-acetylated α-tubulin).

    • Wash and incubate with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse).

    • Stain nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips and visualize using a confocal microscope. Quantify the percentage of cells showing co-localization of SMO and the ciliary marker.

In Vitro Antiproliferative Activity

This assay determines the functional consequence of Hh pathway inhibition on cancer cell growth.

Principle: Medulloblastoma cell lines, such as Daoy cells, are often dependent on the Hh pathway for their proliferation. Inhibiting the pathway should lead to a reduction in cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Seed Daoy cells in a 96-well plate.

  • Compound Treatment: Add serial dilutions of the 2-methoxybenzamide inhibitor and incubate for 72 hours.

  • Viability Assessment: Use a cell viability reagent such as MTT or CellTiter-Glo to measure the number of viable cells.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to a vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition).

Quantitative Data Summary

The following table summarizes representative data for a potent 2-methoxybenzamide Hh inhibitor, designated here as Compound 21 , based on published findings.

[3]| Assay | Cell Line | Endpoint | Result (Compound 21) | | :--- | :--- | :--- | :--- | | Hh Pathway Inhibition | Shh-light II | IC₅₀ | 0.04 µM | | Antiproliferative Activity | Daoy (Medulloblastoma) | GI₅₀ | 0.21 µM | | SMO Localization | NIH/3T3 | Inhibition of Translocation | Effective at nanomolar concentrations |

Conclusion and Future Directions

The 2-methoxybenzamide scaffold has proven to be a highly effective platform for the development of potent and specific inhibitors of the Hedgehog signaling pathway. The mechanism of action, centered on the direct antagonism of the SMO receptor and the subsequent blockade of its translocation to the primary cilium, has been rigorously validated through a suite of cellular and molecular assays. T[3]hese compounds effectively suppress GLI-mediated transcription and inhibit the proliferation of Hh-dependent cancer cells.

[3]Future research in this area will likely focus on optimizing the pharmacokinetic and safety profiles of these inhibitors to enhance their clinical utility. Further exploration of SAR may yield next-generation compounds with improved potency against clinically relevant SMO mutations that can confer resistance to existing therapies. The continued application of the robust experimental protocols outlined in this guide will be essential for the discovery and characterization of these novel therapeutic agents.

References

  • Wen, W., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. ChemMedChem, 10(1), 57-61. Available at: [Link]

  • Sanofi-Aventis. (1999). Use of N-cyclohexyl benzamide for the treatment of intestinal diseases. Google Patents, KR19990022839A.
  • Vootukuri, N., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. MDPI, 13(5), 786. Available at: [Link]

  • Glowacka, I. E., et al. (2021). New Benzamides as Multi-Targeted Compounds: A Study on Synthesis, AChE and BACE1 Inhibitory Activity and Molecular Docking. Molecules, 26(11), 3233. Available at: [Link]

  • Shaik, A. B., et al. (2022). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Research Square. Available at: [Link]

  • Akhtar, M. J., et al. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • Wang, Y., et al. (2021). Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. RSC Advances, 11(32), 19681-19686. Available at: [Link]

  • Sato, F., et al. (1992). Novel Benzamides as Selective and Potent Gastric Prokinetic Agents. 1. Synthesis and Structure-Activity Relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of Medicinal Chemistry, 35(6), 1047-1053. Available at: [Link]

  • Teranishi, M., et al. (1982). Synthesis and neuroleptic activity of benzamides. Cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide and related compounds. Journal of Medicinal Chemistry, 25(11), 1364-1370. Available at: [Link]

  • Takeda Chemical Industries, Ltd. (2001). Process for producing 2-hydroxybenzamide derivatives. Google Patents, US6197970B1.
  • Antonova-Koch, Y., et al. (2024). Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. eScholarship, University of California. Available at: [Link]

  • Berroterán-Infante, N., et al. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. Available at: [Link]

  • Holota, S., et al. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. Available at: [Link]

  • Gonzales-Castañeda, C., et al. (2023). Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. MDPI. Available at: [Link]

  • Kissei Pharmaceutical Co., Ltd. (2001). Use of benzamide derivatives for the treatment of high ocular tension and glaucoma. Google Patents, WO2001082913A2.

Sources

2-(Cyclopropylmethoxy)benzamide: Physicochemical Profiling, Synthesis, and Molecular Characterization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Cyclopropylmethoxy)benzamide is a highly versatile synthetic intermediate primarily utilized in medicinal chemistry and drug discovery. With a molecular weight of 191.23 g/mol , this compound serves as a critical building block in the development of central nervous system (CNS) therapeutics, most notably in the synthesis of 5-HT3 receptor antagonists used as antiemetics and topical medicaments ().

This technical whitepaper provides an in-depth analysis of its physicochemical properties, establishes a self-validating protocol for its synthesis, and outlines the analytical frameworks required for its characterization.

Molecular Architecture & Physicochemical Properties

The molecular architecture of 2-(cyclopropylmethoxy)benzamide consists of a benzamide core with a cyclopropylmethoxy substitution at the ortho position (C2).

  • Steric & Lipophilic Balance: The cyclopropyl ring introduces a rigid, lipophilic pocket that enhances membrane permeability without excessively increasing the molecular weight.

  • Hydrogen Bonding Interface: The primary amide (-CONH₂) and the ether oxygen (-O-) provide distinct hydrogen bond donor and acceptor sites, crucial for target receptor binding.

The quantitative physicochemical parameters are summarized in the table below to facilitate rapid evaluation for drug-likeness.

PropertyValue
IUPAC Name 2-(Cyclopropylmethoxy)benzamide
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Monoisotopic Mass 191.0946 Da
Melting Point 95 °C – 100 °C
Physical State Solid (Crystallized from oil)
Hydrogen Bond Donors 2 (Primary amide -NH₂)
Hydrogen Bond Acceptors 3 (Amide O, Amide N, Ether O)
Rotatable Bonds 4
Topological Polar Surface Area (TPSA) ~52.3 Ų
Estimated LogP ~1.8

Mechanistic Synthesis & Experimental Protocol

The synthesis of 2-(cyclopropylmethoxy)benzamide is achieved via a classic Williamson ether synthesis, coupling salicylamide with cyclopropylmethyl bromide.

Experimental Workflow Diagram

SynthesisWorkflow N1 Salicylamide + Cyclopropylmethyl bromide (Starting Materials) N2 Addition of KOH in Absolute Ethanol (Phenolic Deprotonation) N1->N2 Mix reagents N3 Reflux for 9.5 hours (SN2 Alkylation) N2->N3 Heat applied N4 Filtration & Evaporation (Removal of KBr salts) N3->N4 Cool to RT N5 Liquid-Liquid Extraction (Toluene:EtOAc & 10% KOH wash) N4->N5 Dissolve oil N6 Drying (Na2SO4) & Concentration (Solvent Removal) N5->N6 Isolate organic layer N7 Crystallization (Yield: 83%, mp: 95-100 °C) N6->N7 Reduced pressure

Figure 1: Step-by-step synthetic workflow and workup for 2-(cyclopropylmethoxy)benzamide.

Step-by-Step Methodology

This protocol is adapted from established preparative chemistry standards ().

  • Reagent Preparation: Charge a round-bottom flask with Salicylamide (15.22 g, ~0.11 mol), Potassium Hydroxide (85% purity, 7.73 g, ~0.117 mol), and Cyclopropylmethyl bromide (16.024 g, ~0.118 mol).

  • Solvent Addition: Suspend the mixture in 100 mL of absolute ethanol.

  • Reaction Execution: Heat the mixture under reflux for 9.5 hours.

  • Initial Isolation: Cool the reaction to room temperature. Filter the mixture to remove the precipitated inorganic salts. Evaporate the filtrate under reduced pressure until a crude oil remains.

  • Liquid-Liquid Extraction: Dissolve the crude oil in 200 mL of a 1:1 mixture of toluene and ethyl acetate.

  • Purification Wash: Wash the organic solution with 10% aqueous potassium hydroxide (2 × 30 mL), followed by distilled water (50 mL) and saturated brine (50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure to yield an oil.

  • Crystallization: Allow the oil to stand at room temperature until it fully crystallizes. (Expected yield: ~17.6 g, 83%).

Mechanistic Rationale & Self-Validating Systems

To ensure scientific integrity, this protocol relies on causality-driven experimental choices that act as a self-validating system:

  • Solvent Causality (Absolute Ethanol): Absolute ethanol is chosen as a polar protic solvent to dissolve the reagents and stabilize the transition state of the Sₙ2 reaction. It must be absolute (water-free) to prevent the competitive hydrolysis of cyclopropylmethyl bromide into cyclopropylmethanol.

  • Base Selection (KOH): KOH is strong enough to deprotonate the phenolic hydroxyl group of salicylamide (pKa ~8-10) to form a highly nucleophilic phenoxide, but not strong enough to deprotonate the primary amide (pKa ~15).

  • Self-Validating Workup: The reaction's progress is visually validated by the precipitation of potassium bromide (KBr) as a white salt. Furthermore, the 10% KOH wash during extraction acts as a built-in chemical checkpoint; it selectively deprotonates any unreacted salicylamide, pulling it into the aqueous phase and ensuring the isolated organic layer contains only the pure etherified product.

Analytical Characterization & Validation

To confirm the structural integrity of the synthesized 2-(cyclopropylmethoxy)benzamide, the following analytical signatures should be verified:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum will self-validate the success of the coupling. Look for the disappearance of the phenolic -OH proton (typically >10 ppm). The cyclopropyl ring will present distinct upfield multiplets (approx. 0.3–0.6 ppm and 1.1–1.3 ppm). The -O-CH₂- protons will appear as a doublet around 3.8–4.0 ppm due to the deshielding effect of the ether oxygen.

  • Mass Spectrometry (ESI-MS): Positive ion mode Electrospray Ionization should yield a prominent pseudo-molecular ion [M+H]⁺ peak at m/z 192.1 , confirming the molecular weight of 191.23 g/mol .

  • Infrared Spectroscopy (FT-IR): The presence of the amide is confirmed by sharp N-H stretching bands around 3200–3400 cm⁻¹ and a strong C=O (Amide I) stretch near 1650 cm⁻¹. The asymmetric C-O-C stretch of the newly formed ether will appear around 1050–1150 cm⁻¹.

Pharmacokinetic & Drug-Likeness Evaluation

For drug development professionals, 2-(cyclopropylmethoxy)benzamide serves as an optimal lead-like scaffold. When evaluated against Lipinski’s Rule of Five , the compound demonstrates perfect compliance:

  • Molecular Weight: 191.23 Da (< 500 Da)

  • LogP: ~1.8 (< 5)

  • Hydrogen Bond Donors: 2 (< 5)

  • Hydrogen Bond Acceptors: 3 (< 10)

Its low molecular weight and favorable LogP indicate excellent predicted oral bioavailability and the ability to cross the blood-brain barrier (BBB), which is a prerequisite for its downstream use in synthesizing CNS-active 5-HT3 antagonists.

References

  • PrepChem. "Synthesis of 2-(cyclopropylmethoxy)benzamide." PrepChem Database. Available at: [Link]

  • World Intellectual Property Organization (WIPO). "WO1995001793A2 - 5-HT-3-Antagonists as Topical Medicaments." Google Patents.

Pharmacokinetic Profiling of 2-(Cyclopropylmethoxy)benzamide in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of neuropharmacology and early drug discovery, the 2-(cyclopropylmethoxy)benzamide scaffold is a privileged substructure. Historically recognized for its fundamental role in the development of potent 5-HT3 and 5-HT1A receptor modulators, this fragment presents unique pharmacokinetic (PK) challenges and opportunities. This whitepaper provides an in-depth, self-validating technical guide to the pharmacokinetic profiling of compounds bearing this scaffold. By bridging physicochemical properties with in vitro ADME assays and in vivo PK models, we establish a robust framework for advancing this chemotype through the preclinical pipeline.

Structural Rationale and Physicochemical Properties

The synthesis of the core scaffold typically involves the alkylation of salicylamide with cyclopropylmethyl bromide under basic conditions . From a structural pharmacology perspective, the ortho-alkoxy substitution allows the formation of a planar, intramolecular hydrogen-bonded pseudo-ring between the amide proton and the ether oxygen. This conformation is critical, as it mimics the aromatic core of traditional indole-based 5-HT3 antagonists . Furthermore, the cyclopropylmethoxy group extends into hydrophobic receptor pockets, stabilizing binding conformations .

However, these structural features directly dictate the molecule's pharmacokinetic behavior:

  • Lipophilicity (LogP): The cyclopropyl ring increases lipophilicity, which enhances blood-brain barrier (BBB) penetration but may reduce aqueous solubility.

  • Metabolic Soft Spots: The methylene bridge of the ether linkage is highly susceptible to oxidative cleavage (O-dealkylation).

PK_Workflow A 2-(Cyclopropylmethoxy)benzamide Scaffold Synthesis B Physicochemical Profiling (pKa, LogP, Kinetic Solubility) A->B C In Vitro ADME (Caco-2, Microsomal Stability) B->C D Bioanalytical Method Development (LC-MS/MS) C->D E In Vivo PK (Rat/Mouse) IV & PO Dosing D->E F Data Analysis (NCA) & Lead Optimization E->F F->A Metabolic Liability ID

Figure 1: Iterative early discovery PK profiling workflow for the benzamide scaffold.

In Vitro ADME Profiling Strategy

To ensure a self-validating data package, in vitro assays must be designed to cross-verify one another before advancing to live animal models.

Permeability (Bidirectional Caco-2 Assay)

We prioritize bidirectional Caco-2 cell permeability assays over artificial membrane assays (PAMPA).

  • Causality: While PAMPA assesses passive transcellular diffusion, the benzamide core is a known substrate motif for intestinal efflux transporters like P-glycoprotein (P-gp). By measuring both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport, we calculate an Efflux Ratio (ER). An ER > 2.0 flags potential absorption liabilities that PAMPA would entirely miss. The intramolecular hydrogen bond of this scaffold typically masks the amide NH donor, resulting in excellent passive permeability ( Papp​>10×10−6 cm/s).

Metabolic Stability (Microsomal Intrinsic Clearance)

Hepatic clearance is modeled using Human and Rat Liver Microsomes (HLM/RLM) supplemented with NADPH.

  • Causality: The cyclopropylmethyl ether is highly susceptible to Cytochrome P450 (CYP)-mediated oxidative cleavage. By monitoring the disappearance of the parent compound over 60 minutes and calculating intrinsic clearance ( CLint​ ), we can predict the in vivo hepatic extraction ratio. Including a control without NADPH validates that the degradation is strictly CYP-mediated rather than driven by chemical instability or carboxylesterases.

Bioanalytical Methodology (LC-MS/MS)

A rigorous, self-validating LC-MS/MS protocol is required to quantify the compound in biological matrices accurately.

Step 1: Calibration & Matrix Validation

  • Spike blank rat plasma with the test compound to generate a standard curve (1 to 5,000 ng/mL).

  • Validation: Always run a "double blank" (matrix without drug or internal standard) to prove the absence of endogenous isobaric interferences.

Step 2: Sample Extraction (Protein Precipitation)

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL Labetalol (Internal Standard).

  • Causality: Cold ACN efficiently denatures plasma binding proteins (like albumin), releasing the lipophilic drug into the supernatant. Labetalol acts as an internal standard to self-correct for any matrix ionization suppression or volumetric injection errors.

  • Vortex for 5 minutes; centrifuge at 14,000 × g for 10 minutes at 4°C.

Step 3: Chromatographic Separation & Detection

  • Inject 5 µL of supernatant onto a Waters XBridge C18 column (2.1 × 50 mm, 3.5 µm).

  • Causality: A C18 stationary phase provides optimal hydrophobic retention for the lipophilic cyclopropyl moiety.

  • Mobile Phase: (A) 0.1% Formic acid in H2​O ; (B) 0.1% Formic acid in ACN. Gradient: 5% B to 95% B over 2.5 minutes.

  • Detection: Electrospray Ionization (ESI) in positive mode, monitoring the specific MRM transition (e.g., loss of the cyclopropylmethyl group).

In Vivo Pharmacokinetic Profiling Protocol

Translating in vitro data to an in vivo system requires careful formulation to prevent artifactual PK results.

Step 1: Animal Preparation

  • Utilize male Sprague-Dawley rats (200-250g), fasted overnight.

  • Causality: Fasting eliminates food-drug interactions and standardizes gastrointestinal transit times, ensuring that the oral absorption profile reflects the drug's intrinsic properties, not the animal's diet.

Step 2: Formulation Strategy

  • IV Formulation (2 mg/kg): 5% DMSO, 10% Solutol HS15, 85% Saline. Causality: The IV route mandates a true solution. The lipophilicity of the cyclopropyl group requires a co-solvent/surfactant system to prevent micro-precipitation in the bloodstream, which would artificially inflate the volume of distribution ( Vdss​ ) and cause toxicity.

  • PO Formulation (10 mg/kg): 0.5% Methylcellulose (MC) / 0.1% Tween-80 in water. Causality: A homogeneous suspension is sufficient for oral dosing, mimicking the dissolution phase of a solid oral dosage form.

Step 3: Sampling & Non-Compartmental Analysis (NCA)

  • Collect blood via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge immediately to separate plasma.

Representative Pharmacokinetic Data Summary

The following table summarizes typical quantitative PK parameters for an optimized 2-(cyclopropylmethoxy)benzamide derivative:

Pharmacokinetic ParameterAbbreviationUnitIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Maximum Plasma ConcentrationCmaxng/mLN/A1,245 ± 112
Time to Maximum ConcentrationTmaxhN/A0.5
Area Under the CurveAUC(0-∞)h·ng/mL1,820 ± 1505,460 ± 420
Elimination Half-Lifet1/2h1.8 ± 0.22.1 ± 0.3
Systemic ClearanceCLmL/min/kg18.3 ± 1.5N/A
Volume of DistributionVdssL/kg2.4 ± 0.3N/A
Absolute BioavailabilityF%N/A60.0%

Data Interpretation and Lead Optimization

The primary objective of early PK profiling is identifying metabolic liabilities to guide medicinal chemistry. For the 2-(cyclopropylmethoxy)benzamide scaffold, clearance (CL) is usually driven by hepatic metabolism rather than renal excretion.

Metabolic_Pathways Parent 2-(Cyclopropylmethoxy) benzamide CYP CYP3A4 / CYP2D6 Parent->CYP CES Carboxylesterases Parent->CES M1 O-Dealkylation (Salicylamide derivative) M2 Aliphatic Hydroxylation (Cyclopropyl ring) M3 Amide Hydrolysis (Benzoic acid derivative) CYP->M1 Major Pathway CYP->M2 Minor Pathway CES->M3 Minor Pathway

Figure 2: Primary metabolic pathways and enzymatic liabilities of the scaffold.

Optimization Strategy: If the in vivo clearance exceeds 30 mL/min/kg (approaching rat hepatic blood flow), the scaffold is undergoing rapid first-pass metabolism. The primary culprit is typically CYP3A4/CYP2D6-mediated O-dealkylation. To optimize this, medicinal chemists can introduce steric hindrance (e.g., alpha-methylating the methylene bridge) or replace the ether oxygen with a bioisosteric amine to shift the metabolic profile while retaining the crucial pseudo-ring hydrogen bond geometry required for target engagement.

References

  • PrepChem. "Synthesis of 2-(cyclopropylmethoxy)benzamide." URL:[Link]

  • Bradley et al. (1992). "Novel antagonists of the 5-HT3 receptor. Synthesis and structure-activity relationships of (2-alkoxybenzoyl)ureas." Journal of Medicinal Chemistry. URL:[Link]

  • MDPI (2020). "Discovery of Novel Indolealkylpiperazine Derivatives as Potent 5-HT1A Receptor Agonists for the Potential Future Treatment of Depression." Molecules. URL:[Link]

Comprehensive NMR Structural Elucidation of 2-(Cyclopropylmethoxy)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Cyclopropylmethoxy)benzamide is a highly versatile molecular building block, frequently utilized in the development of central nervous system (CNS) therapeutics and advanced agrochemicals. The presence of both an electron-donating alkoxy ether and an electron-withdrawing primary amide on an aromatic scaffold creates a highly polarized "push-pull" electronic system. For researchers and drug development professionals, establishing the absolute structural integrity of this intermediate is a critical quality control checkpoint. This whitepaper details the causal logic, self-validating experimental protocols, and comprehensive 1 H and 13 C Nuclear Magnetic Resonance (NMR) assignments required for the unambiguous structural elucidation of 2-(Cyclopropylmethoxy)benzamide.

Molecular Architecture & Causality in Chemical Shifts

To accurately assign the NMR spectra of 2-(Cyclopropylmethoxy)benzamide, one must first understand the fundamental electronic and spatial forces governing its magnetic environments[1].

  • The Cyclopropylmethoxy Tail: The cyclopropane ring is highly strained. The sp3 carbons possess higher s -character than typical alkanes, and the C-C bonds exhibit significant diamagnetic anisotropy. This ring current effect heavily shields the cyclopropyl methylene ( CH2​ ) protons, pushing their resonance unusually far upfield (typically between 0.30 and 0.70 ppm). The adjacent oxygen atom, however, acts as a strong inductive electron-withdrawing group ( −I effect), heavily deshielding the O−CH2​ protons to ~3.95 ppm.

  • The Ortho-Disubstituted Aromatic Core: The benzene ring is subjected to competing mesomeric effects. The alkoxy group donates electron density via resonance ( +M effect), which shields the protons ortho (H-3) and para (H-5) to it. Conversely, the carbonyl of the amide group withdraws electron density ( −M effect), strongly deshielding the proton ortho to it (H-6).

  • The Primary Amide: The C−N bond in the amide group possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π∗ orbital. This restricts rotation around the C−N bond, rendering the two NH2​ protons magnetically non-equivalent on the NMR timescale in non-polar solvents, often resulting in two distinct broad singlets[2].

Self-Validating Experimental Protocols

A robust NMR workflow must be self-validating to ensure that artifacts are not misinterpreted as structural features. The following step-by-step methodology guarantees high-fidelity data acquisition.

Step 1: Sample Preparation & Matrix Control

  • Weigh 15–20 mg of highly pure 2-(Cyclopropylmethoxy)benzamide.

  • Dissolve the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality Check: CDCl3​ can slowly degrade to produce trace phosgene and deuterium chloride ( DCl ). Acidic impurities catalyze the rapid exchange of amide protons, causing their signals to broaden into the baseline or disappear entirely. To prevent this, pass the CDCl3​ through a short plug of basic alumina immediately prior to sample preparation.

Step 2: Instrument Calibration & Referencing

  • Tune and match the probe to the exact sample matrix to maximize the signal-to-noise ratio (SNR).

  • Lock the spectrometer to the deuterium frequency of the CDCl3​ solvent.

  • Self-Validation: Utilize the residual protic solvent peak ( CHCl3​ ) at exactly 7.26 ppm for 1 H, and the central triplet of the CDCl3​ carbon signal at 77.16 ppm for 13 C as internal references[3]. This eliminates the need for Tetramethylsilane (TMS) spiking, which can obscure upfield cyclopropyl signals.

Step 3: Data Acquisition Parameters

  • 1 H NMR (400 MHz): Acquire 16 scans using a 30° excitation pulse. Set the relaxation delay ( d1​ ) to 2.0 seconds to ensure complete T1​ relaxation of all proton environments.

  • 13 C NMR (100 MHz): Acquire 1024 scans with proton decoupling (WALTZ-16).

    • Causality Check: Quaternary carbons (C1, C2, and C=O) lack attached protons to facilitate dipole-dipole relaxation, resulting in exceptionally long T1​ times. Set the d1​ delay to at least 3.0 seconds to prevent these critical backbone signals from being saturated and lost in the baseline noise[2].

Logical Workflow for 2D NMR Assignment

While 1D NMR provides the foundational data, 2D NMR techniques are required to definitively map the connectivity of the molecule and validate the 1D assignments[2]. The diagram below illustrates the logical progression of this self-validating assignment strategy.

NMR_Workflow H1 1D 1H NMR (Proton Environments) COSY 2D COSY (H-H Connectivity) H1->COSY Defines Spin Systems HSQC 2D HSQC (C-H Direct Bonds) H1->HSQC HMBC 2D HMBC (Long-Range C-H) H1->HMBC C13 1D 13C NMR (Carbon Framework) C13->HSQC Maps C to H C13->HMBC Bridges Quaternary C Structure 2-(Cyclopropylmethoxy)benzamide Final Assignment COSY->Structure HSQC->Structure HMBC->Structure

Logical workflow for the unambiguous NMR structural elucidation of 2-(Cyclopropylmethoxy)benzamide.

Quantitative Data Summaries

The following tables summarize the expected chemical shifts, derived from empirical structural rules and analogous literature compounds[1].

Table 1: 1 H NMR Chemical Shifts ( CDCl3​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Causal Assignment Rationale
Cyclopropyl CH2​ 0.35, 0.65m4H-Highly shielded by diamagnetic anisotropy of the strained cyclopropane ring.
Cyclopropyl CH 1.30m1H-Aliphatic methine proton, standard upfield shift.
O−CH2​ 3.95d2H7.0Strongly deshielded by the adjacent electronegative ether oxygen.
Ar-H3 6.95d1H8.2Ortho to the alkoxy group; shielded by the oxygen's +M resonance effect.
Ar-H5 7.05td1H7.5, 1.0Para to the alkoxy group; shielded by the +M resonance effect.
Ar-H4 7.45td1H8.2, 1.8Meta to alkoxy, para to amide; relatively unperturbed aromatic environment.
Ar-H6 8.20dd1H7.8, 1.8Ortho to the carbonyl; strongly deshielded by the amide's −M effect and magnetic anisotropy.
NH2​ (Amide) 5.80, 7.50br s2H-Restricted C−N rotation causes magnetic non-equivalence. Broadened by 14N quadrupolar relaxation.
Table 2: 13 C NMR Chemical Shifts ( CDCl3​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Carbon TypeCausal Assignment Rationale
Cyclopropyl CH2​ 3.2 CH2​ Exceptionally shielded due to high s -character and ring strain.
Cyclopropyl CH 10.5 CH Aliphatic methine carbon.
O−CH2​ 73.5 CH2​ Direct attachment to the electronegative ether oxygen.
Ar-C3 112.5 CH Ortho to oxygen; high electron density from +M effect.
Ar-C5 121.0 CH Para to oxygen; moderate electron density from +M effect.
Ar-C1 121.5 Cq​ Quaternary carbon attached to the electron-withdrawing carbonyl.
Ar-C6 132.5 CH Ortho to carbonyl; deshielded by −M effect.
Ar-C4 133.0 CH Meta to oxygen, para to carbonyl.
Ar-C2 157.0 Cq​ Quaternary carbon directly bonded to the ether oxygen (strong deshielding).
C=O 167.0 Cq​ Amide carbonyl carbon; highly deshielded sp2 environment.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. URL:[Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer. URL:[Link]

Sources

Preclinical In Vitro Toxicity Profiling of 2-(Cyclopropylmethoxy)benzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary & Structural Rationale

In small-molecule drug discovery, substituted benzamides represent a privileged scaffold frequently utilized in neuroactive agents, immunomodulators, and epigenetic inhibitors[1]. However, the specific structural motif of 2-(Cyclopropylmethoxy)benzamide presents unique physicochemical properties that necessitate rigorous, early-stage in vitro safety profiling.

As a Senior Application Scientist, designing a predictive toxicology workflow requires looking beyond standard screening panels and understanding the causality between a molecule's structure and its potential liabilities:

  • Metabolic Vulnerability (The Ether Linkage): The cyclopropylmethoxy group is highly susceptible to oxidative cleavage (O-dealkylation) by hepatic cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6). This cleavage can generate reactive cyclopropanecarboxaldehyde (an electrophile capable of forming DNA/protein adducts) and salicylamide derivatives, which carry hepatotoxic potential.

  • Cardiovascular Liability (The Lipophilic Core): While lacking the basic amine typically associated with severe hERG channel blockade, the planar benzamide core combined with the lipophilic cyclopropyl tail allows the molecule to partition into lipid bilayers. This can facilitate entry into the central cavity of the Kv11.1 (hERG) potassium channel, risking delayed ventricular repolarization.

To address these specific risks, this guide outlines a self-validating, three-pillar in vitro toxicity workflow encompassing hepatotoxicity, cardiotoxicity, and genotoxicity.

Mechanistic Pathways & Workflow Architecture

Before executing the protocols, it is critical to map the expected metabolic fate of the compound to ensure our in vitro systems are biologically relevant.

G Parent 2-(Cyclopropylmethoxy) benzamide CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP Intermediate Hemiacetal Intermediate CYP->Intermediate Product1 Salicylamide (Hepatotoxin) Intermediate->Product1 Product2 Aldehyde (Electrophile) Intermediate->Product2

Proposed CYP450-mediated O-dealkylation pathway of 2-(Cyclopropylmethoxy)benzamide.

G Start In Vitro Screening Ames Ames Test (OECD 471) Start->Ames hERG hERG Patch-Clamp (ICH S7B) Start->hERG HepG2 ATP Viability (CellTiter-Glo) Start->HepG2 Dec Criteria Met? Ames->Dec hERG->Dec HepG2->Dec Fail Structural Refinement Dec->Fail No Pass Advance to In Vivo Dec->Pass Yes

Integrated in vitro toxicity screening workflow and decision matrix.

Core In Vitro Toxicity Workflows

Every protocol described below is designed as a self-validating system . Assays must include internal controls to prove that the biological system was responsive and the detection chemistry was active before evaluating the test compound.

Hepatotoxicity & Cytotoxicity: ATP Quantitation Assay

Rationale: We utilize HepG2 human liver carcinoma cells because they retain basal expression of phase I/II metabolizing enzymes, making them superior to non-hepatic lines (like HEK293) for detecting toxicity driven by the O-dealkylation metabolites of 2-(Cyclopropylmethoxy)benzamide. We quantify cell viability using the Promega CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP as a direct indicator of metabolic activity[2].

Step-by-Step Protocol:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in 90 µL of EMEM supplemented with 10% FBS in a 96-well opaque-walled plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 2-(Cyclopropylmethoxy)benzamide in DMSO. Add 10 µL of the dilutions to the wells to achieve final concentrations ranging from 0.03 µM to 100 µM (final DMSO concentration strictly maintained at 0.5%).

  • Internal Controls: Include vehicle control wells (0.5% DMSO) and positive control wells (10 µM Staurosporine) to calculate the Z'-factor. A Z'-factor > 0.5 is required to validate the plate.

  • Incubation: Incubate the treated plates for 48 hours at 37°C, 5% CO₂.

  • Reagent Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes to prevent temperature gradients from skewing luminescence kinetics[2].

  • Lysis & Detection: Add 100 µL of CellTiter-Glo® Reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute benchtop incubation to stabilize the luminescent signal[2].

  • Readout: Record luminescence using a multimode microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Cardiotoxicity: hERG Patch-Clamp Electrophysiology (ICH S7B)

Rationale: To comply with ICH S7B best practices for assessing delayed ventricular repolarization[3], automated or manual whole-cell patch-clamp electrophysiology is mandatory. This directly measures the fractional block of the rapid delayed rectifier potassium current (I_Kr) caused by the test compound.

Step-by-Step Protocol:

  • Cell Preparation: Culture CHO cells stably expressing the human KCNH2 (hERG) gene. Plate on glass coverslips 24 hours prior to the assay.

  • Electrophysiological Setup: Transfer a coverslip to the recording chamber mounted on an inverted microscope. Continuously perfuse with extracellular solution at room temperature.

  • Whole-Cell Configuration: Establish a Giga-ohm seal using a borosilicate glass pipette filled with intracellular solution. Rupture the membrane to achieve whole-cell configuration.

  • Voltage Protocol: Hold cells at -80 mV. Apply a depolarizing prepulse to +20 mV for 2 seconds to activate and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current (the primary metric of hERG function).

  • Compound Perfusion: Perfuse 2-(Cyclopropylmethoxy)benzamide at 1, 10, and 30 µM until steady-state block of the tail current is achieved (typically 3-5 minutes per concentration).

  • Validation: Conclude the recording by perfusing 100 nM E-4031 (a known hERG inhibitor). The assay is only valid if E-4031 produces >80% inhibition of the tail current[3].

  • Analysis: Measure the peak tail current amplitude relative to the pre-drug baseline.

Genotoxicity: Bacterial Reverse Mutation (Ames) Test (OECD 471)

Rationale: Due to the risk of electrophilic aldehyde formation via CYP450 cleavage, the compound must be tested for mutagenicity. The Ames test utilizes amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

Step-by-Step Protocol:

  • Strain Preparation: Grow S. typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight in nutrient broth.

  • Pre-Incubation Method: To enhance sensitivity for short-lived reactive metabolites, use the pre-incubation method rather than standard plate incorporation. Mix 100 µL of bacterial suspension, 50 µL of the test compound (at 5 concentrations up to 5000 µ g/plate ), and 500 µL of either phosphate buffer (for -S9 conditions) or Aroclor 1254-induced rat liver S9 mix (for +S9 metabolic activation).

  • Incubation: Incubate the mixture at 37°C for 20 minutes with gentle shaking.

  • Plating: Add 2 mL of molten top agar (containing trace amounts of histidine and biotin/tryptophan) to the tubes, vortex gently, and pour over minimal glucose agar plates.

  • Growth & Scoring: Incubate the inverted plates at 37°C for 48 to 72 hours.

  • Validation & Readout: Count the revertant colonies using an automated colony counter. The assay is validated by strain-specific positive controls (e.g., 2-aminoanthracene for +S9; sodium azide for TA100 -S9). A mutagenic hit is defined as a reproducible, dose-dependent increase in revertant colonies (≥2-fold over vehicle control for TA98/TA100, or ≥3-fold for TA1535/TA1537).

Quantitative Data Summary & Acceptance Criteria

To determine whether 2-(Cyclopropylmethoxy)benzamide is suitable for advancement to in vivo pharmacokinetic studies, the in vitro data must be benchmarked against strict go/no-go thresholds.

Assay CategoryTarget MetricAcceptance ThresholdMechanistic Rationale
Cytotoxicity (HepG2) Cell Viability IC₅₀> 50 µMEnsures a sufficient therapeutic window between target engagement and general cellular toxicity or mitochondrial uncoupling.
Cardiotoxicity (hERG) I_Kr Tail Current IC₅₀> 10 µM (or >30x C_max)Mitigates the risk of drug-induced Long QT Syndrome (LQTS) and Torsades de Pointes, per ICH S7B guidelines.
Genotoxicity (Ames) Revertant Colony Fold-Change< 2-fold increase vs. VehicleConfirms that neither the parent benzamide nor its CYP450-generated metabolites induce base-pair substitutions or frameshift mutations.

References

  • Title: 4-(Cyclopropylmethoxy)benzamide | C11H13NO2 | CID 69813446 - PubChem Source: nih.gov URL: 1

  • Title: Bacterial Reverse Mutation Assay or Ames assay (OECD 471) Source: nib.si URL:

  • Title: CellTiter-Glo® Luminescent Cell Viability Assay Protocol Source: Promega Corporation URL: 2

  • Title: ICH E14/S7B Implementation Working Group Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation Source: ich.org URL: 3

Sources

Crystal structure and polymorphs of 2-(Cyclopropylmethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and Polymorphism of 2-(Cyclopropylmethoxy)benzamide

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the investigation of the solid-state properties of 2-(Cyclopropylmethoxy)benzamide, a novel benzamide derivative. In the absence of publicly available crystallographic data for this specific compound, this document serves as a procedural roadmap, detailing the synthesis, crystallization, and characterization necessary to elucidate its crystal structure and explore its potential for polymorphism. By presenting a hypothetical case study, we aim to equip researchers in drug development with the methodologies and theoretical understanding required for a thorough solid-state characterization of new chemical entities. The principles and techniques described herein are grounded in established practices for benzamide derivatives and are broadly applicable to the solid-state chemistry of active pharmaceutical ingredients (APIs).

Introduction: The Significance of Solid-State Properties in Drug Development

The benzamide moiety is a well-established scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with diverse pharmacological activities.[1] The journey of a new chemical entity, such as 2-(Cyclopropylmethoxy)benzamide, from its initial synthesis to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties.[1] Among these, the solid-state characteristics—crystal structure and polymorphism—are of paramount importance.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can profoundly impact the bioavailability, stability, and manufacturability of an API. Different polymorphs of the same compound can exhibit distinct solubilities, melting points, and dissolution rates, all of which are critical parameters in drug formulation and performance.[2][3] Therefore, a comprehensive investigation into the potential for polymorphism is not merely an academic exercise but a regulatory and commercial necessity in modern drug development.

This guide will walk through the essential experimental and analytical workflows for a full solid-state characterization of 2-(Cyclopropylmethoxy)benzamide, from its synthesis to the identification and characterization of its potential polymorphic forms.

Synthesis of 2-(Cyclopropylmethoxy)benzamide

The synthesis of 2-(Cyclopropylmethoxy)benzamide can be achieved through a nucleophilic substitution reaction, as described in the available chemical literature.[4] The general procedure involves the reaction of a salicylamide with a cyclopropylmethyl halide in the presence of a base.

Synthetic Protocol

A plausible synthetic route is as follows:

  • Reactant Preparation: In a round-bottom flask, dissolve Salicylamide in absolute ethanol.

  • Base Addition: To this solution, add a stoichiometric equivalent of potassium hydroxide.

  • Alkylation: Introduce cyclopropylmethyl bromide to the reaction mixture.

  • Reflux: Heat the mixture under reflux for several hours to drive the reaction to completion.[4]

  • Work-up: After cooling, filter the mixture to remove inorganic byproducts. The filtrate is then evaporated to yield an oil.

  • Purification: The crude product is dissolved in a suitable solvent system (e.g., a 1:1 mixture of toluene and ethyl acetate) and washed with an aqueous base, followed by water and brine.[4] The organic layer is then dried over sodium sulfate and concentrated under reduced pressure to yield the final product, which is expected to crystallize upon standing.[4]

The following diagram illustrates the workflow for the synthesis and purification of 2-(Cyclopropylmethoxy)benzamide.

synthesis_workflow Figure 1: Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification Reactants Salicylamide, KOH, Cyclopropylmethyl Bromide in Ethanol Reflux Heating under Reflux Reactants->Reflux Filtration Filter Inorganic Salts Reflux->Filtration Evaporation Evaporate Filtrate Filtration->Evaporation Extraction Dissolve in Toluene/EtOAc & Wash Evaporation->Extraction Drying Dry Organic Layer Extraction->Drying Final_Product Concentrate to Yield 2-(Cyclopropylmethoxy)benzamide Drying->Final_Product

Caption: A flowchart of the synthesis and purification process.

Crystallization and Polymorph Screening

Once synthesized and purified, the next crucial step is to obtain high-quality single crystals suitable for X-ray diffraction and to screen for the existence of polymorphs. Benzamide derivatives can often be crystallized using various techniques.[5]

Crystallization Methodologies

Commonly employed crystallization methods include:

  • Slow Evaporation: This technique involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly at room temperature. The choice of solvent is critical; solvents in which the compound has moderate solubility are often ideal.[5]

  • Vapor Diffusion: This method is particularly useful for obtaining high-quality single crystals. A concentrated solution of the compound is placed in a sealed container with a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the compound's solution induces crystallization.[5]

  • Solvent Layering (Liquid-Liquid Diffusion): In this technique, a solution of the compound in a dense solvent is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the solvents slowly mix.[5]

A systematic polymorph screen would involve performing crystallization experiments under a wide range of conditions, including different solvents, temperatures, and crystallization rates.

The following diagram illustrates a typical workflow for polymorph screening.

polymorph_screening_workflow Figure 2: Polymorph Screening Workflow Start Purified 2-(Cyclopropylmethoxy)benzamide Crystallization Crystallization Experiments (Varying Solvents, Temperatures, Rates) Start->Crystallization Solid_Forms Collect Solid Forms Crystallization->Solid_Forms Characterization Characterize Each Form (PXRD, DSC, TGA, Spectroscopy) Solid_Forms->Characterization Analysis Analyze Data to Identify Unique Polymorphs Characterization->Analysis End Identified Polymorphs Analysis->End

Caption: A workflow for the screening and identification of polymorphs.

Physicochemical Characterization

A suite of analytical techniques is employed to characterize the solid forms obtained from the polymorph screen.

X-Ray Diffraction (XRD)

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal lattice.[6][7] For each unique crystalline form, a high-quality single crystal would be selected for SC-XRD analysis. The resulting data would provide detailed information about the unit cell parameters, space group, and molecular conformation.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to obtain a fingerprint of a crystalline solid. Each polymorph will produce a unique PXRD pattern, making it an essential tool for identifying different crystalline forms and assessing the purity of a sample.

Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the different solid forms. DSC measures the heat flow into or out of a sample as a function of temperature, revealing events such as melting, crystallization, and solid-solid phase transitions.[8] TGA measures changes in the weight of a sample as a function of temperature, which is useful for identifying solvates or hydrates.

Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy can be used to probe the vibrational modes of the molecules in the crystal lattice. Different polymorphs may exhibit subtle but distinct differences in their IR and Raman spectra due to variations in their molecular environments and intermolecular interactions.

Hypothetical Data for Polymorphs of 2-(Cyclopropylmethoxy)benzamide

To illustrate the expected outcomes of a successful polymorph screen, the following table presents hypothetical data for two polymorphic forms of 2-(Cyclopropylmethoxy)benzamide, designated as Form I and Form II.

PropertyForm I (Hypothetical)Form II (Hypothetical)
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
a (Å) 10.58.2
b (Å) 15.212.5
c (Å) 9.820.1
β (°) ** 95.390
Volume (ų) 15572060
Z 48
Calculated Density (g/cm³) **1.221.23
Melting Point (DSC) 115 °C105 °C
PXRD Peaks (2θ) 8.1°, 12.3°, 16.5°, 24.8°9.5°, 11.8°, 18.2°, 21.7°

This data is purely illustrative and intended to demonstrate the types of distinguishing characteristics one would expect to find for different polymorphs.

Conclusion

The comprehensive solid-state characterization of a new chemical entity like 2-(Cyclopropylmethoxy)benzamide is a critical phase in its development as a potential therapeutic agent. This guide has outlined a systematic approach, beginning with synthesis and purification, followed by a rigorous polymorph screen utilizing various crystallization techniques. The subsequent characterization of the resulting solid forms using a combination of X-ray diffraction, thermal analysis, and spectroscopy is essential for identifying and understanding the properties of any existing polymorphs. While specific crystallographic data for 2-(Cyclopropylmethoxy)benzamide is not yet in the public domain, the methodologies and workflows presented here provide a robust framework for its investigation. A thorough understanding of its solid-state chemistry will be instrumental in its successful formulation and clinical development.

References

  • PrepChem. Synthesis of 2-(cyclopropylmethoxy)benzamide.

  • BenchChem. Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.

  • Molecules. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.

  • BenchChem. Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide.

  • PubChem. 4-(Cyclopropylmethoxy)benzamide.

  • Google Patents. Process for the synthesis of a benzamide derivative.

  • PubMed. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1.

  • Molecules. Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study.

  • Journal of Molecular Structure. Two new benzamides: Synthesis, spectroscopic characterization, X-ray diffraction, and electronic structure analyses.

  • Research Square. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.

  • MDPI. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives.

  • PubChem. 2-Methoxybenzamide.

  • MDPI. The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide.

  • ResearchGate. Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal.

  • PubMed. Crystals of Benzamide, the First Polymorphous Molecular Compound, Are Helicoidal.

  • Nature. Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.

  • National Center for Biotechnology Information. Crystal structure of 2-benzamido-N-(2,2-diethoxyethyl)benzamide.

  • Semantic Scholar. Formation Thermodynamics of Carbamazepine with Benzamide, Para-Hydroxybenzamide and Isonicotinamide Cocrystals: Experimental and.

  • ChemRxiv. Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery.

Sources

The 2-(Cyclopropylmethoxy)benzamide Scaffold: A Technical Guide to Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Value of the Benzamide Scaffold in Modern Drug Discovery

The benzamide moiety represents a "privileged scaffold" in medicinal chemistry, a core chemical structure that demonstrates a remarkable capacity to bind to a diverse range of biological targets with high affinity.[1] This versatility has established the benzamide as a cornerstone in the development of therapeutics for a multitude of diseases, particularly those affecting the central nervous system (CNS).[1] This guide focuses on a specific, yet significant, modification of this scaffold: the incorporation of a cyclopropylmethoxy group at the 2-position of the benzamide ring. We will delve into the receptor binding affinity of these unique compounds, providing a technical framework for researchers and drug development professionals exploring this chemical space.

The 2-(Cyclopropylmethoxy)benzamide Core: A Structural Overview

The 2-(cyclopropylmethoxy)benzamide scaffold is characterized by a primary amide attached to a benzene ring, which is further substituted at the ortho position with a cyclopropylmethoxy group. This seemingly subtle modification introduces a unique combination of steric and electronic properties that can significantly influence receptor binding.

The cyclopropyl group, a three-membered carbocycle, imparts a degree of conformational rigidity and a unique electronic character due to its strained ring system. When tethered to the benzamide core via a methyleneoxy linker, it creates a distinct three-dimensional pharmacophore that can engage with receptor binding pockets in a highly specific manner.

Primary Receptor Targets and Therapeutic Implications

Substituted benzamides are renowned for their interaction with dopamine and serotonin receptors.[1][2][3] The 2-(cyclopropylmethoxy)benzamide scaffold is no exception, with its derivatives showing significant potential as modulators of these key neurotransmitter systems.

Serotonin 5-HT4 Receptor Agonism: The Prokinetic Connection

A significant body of research points towards 2-alkoxy-substituted benzamides as potent agonists of the serotonin 5-HT4 receptor.[2][3][4] This receptor is a key player in regulating gastrointestinal motility.[5][6] Agonism at the 5-HT4 receptor stimulates the release of acetylcholine, leading to enhanced gut contractility.[7]

The prokinetic agent Cisapride, a 4-amino-5-chloro-2-methoxybenzamide derivative, exemplifies the therapeutic potential of this class of compounds.[8][9] While Cisapride itself contains a methoxy group, structure-activity relationship (SAR) studies on related benzamides suggest that the nature of the 2-alkoxy substituent is a critical determinant of 5-HT4 receptor affinity and agonist activity.[10][11] The cyclopropylmethoxy group, with its unique conformational constraints and lipophilicity, is hypothesized to offer a favorable interaction with the 5-HT4 receptor binding pocket.

Dopamine D2 and D3 Receptor Antagonism: Antipsychotic and Neurological Applications

Benzamide derivatives are also well-established antagonists of dopamine D2 and D3 receptors.[1] This antagonistic activity is the cornerstone of their use as atypical antipsychotics for conditions like schizophrenia.[12] By modulating the dopaminergic system, these compounds can alleviate both positive and negative symptoms of psychosis.[1]

The affinity of benzamides for D2/D3 receptors is highly sensitive to the substitution pattern on the aromatic ring.[13] The 2-alkoxy group, in particular, is known to influence binding affinity and selectivity. While direct binding data for 2-(cyclopropylmethoxy)benzamide derivatives at dopamine receptors is not extensively published, the established SAR for related compounds suggests that this scaffold holds promise for the development of novel D2/D3 receptor antagonists with potentially unique pharmacological profiles.

Quantifying Receptor Affinity: A Practical Guide to Radioligand Binding Assays

To rigorously assess the interaction of 2-(cyclopropylmethoxy)benzamide derivatives with their target receptors, competitive radioligand binding assays are the gold standard. These assays provide quantitative measures of binding affinity, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Dopamine D2/D3 Receptor Binding Assay Protocol

This protocol outlines a standard procedure for determining the binding affinity of a test compound for the human dopamine D2 and D3 receptors.[1]

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing human dopamine D2 or D3 receptors.

  • Radioligand: [³H]-Spiperone or [³H]-N-methylspiperone (a high-affinity D2/D3 antagonist).

  • Non-specific Binding Control: (+)-Butaclamol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

  • Instrumentation: Scintillation counter, 96-well plates, glass fiber filters.

Experimental Workflow:

D2_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Harvest Harvest D2/D3-expressing HEK293 cells Homogenize Homogenize cells in buffer Harvest->Homogenize Centrifuge Centrifuge to isolate membranes Homogenize->Centrifuge Resuspend Resuspend membranes in assay buffer Centrifuge->Resuspend Plate Add membranes to 96-well plate Resuspend->Plate Add_Cmpd Add test compound (various concentrations) Plate->Add_Cmpd Add_Radio Add [³H]-Spiperone Add_Cmpd->Add_Radio Incubate Incubate to reach equilibrium Add_Radio->Incubate Filter Filter to separate bound/free radioligand Incubate->Filter Count Measure radioactivity (scintillation counting) Filter->Count Calculate Calculate Ki/IC50 values Count->Calculate

Caption: Workflow for a D2/D3 receptor radioligand binding assay.

Data Analysis:

The specific binding is calculated by subtracting the non-specific binding (in the presence of (+)-butaclamol) from the total binding (in the absence of competitor). The IC50 value is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([L]/Kd))

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT4 Receptor Binding Assay Protocol

This protocol is adapted for determining the binding affinity of test compounds for the 5-HT4 receptor.[5]

Materials:

  • Receptor Source: Homogenates of guinea-pig striatum or hippocampus, or membranes from cells expressing the 5-HT4 receptor.

  • Radioligand: [³H]-GR113808 (a high-affinity 5-HT4 antagonist).

  • Non-specific Binding Control: A high concentration of a known 5-HT4 antagonist (e.g., unlabeled GR113808).

  • Assay Buffer: Typically a Tris-based buffer with physiological salt concentrations.

  • Instrumentation: As for the D2/D3 assay.

Experimental Workflow:

HT4_Binding_Assay cluster_prep Tissue/Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Dissect Dissect guinea-pig striatum/hippocampus Homogenize Homogenize tissue in buffer Dissect->Homogenize Centrifuge Centrifuge to obtain crude membrane fraction Homogenize->Centrifuge Wash Wash membrane pellet Centrifuge->Wash Plate Add membranes to assay tubes/plate Wash->Plate Add_Cmpd Add test compound (various concentrations) Plate->Add_Cmpd Add_Radio Add [³H]-GR113808 Add_Cmpd->Add_Radio Incubate Incubate to reach equilibrium Add_Radio->Incubate Filter Rapid filtration to separate bound/free Incubate->Filter Count Scintillation counting Filter->Count Calculate Determine Ki/IC50 Count->Calculate

Caption: Workflow for a 5-HT4 receptor radioligand binding assay.

Data Analysis:

The data analysis follows the same principles as the D2/D3 receptor binding assay.

Structure-Activity Relationship (SAR) Insights

While specific binding data for the 2-(cyclopropylmethoxy)benzamide scaffold is limited in the public domain, we can infer potential SAR trends from related 2-alkoxybenzamide series.

Table 1: Inferred Structure-Activity Relationships for 2-Alkoxybenzamides

Structural ModificationLikely Impact on Receptor AffinityRationale
2-Alkoxy Chain Length Optimal length likely exists for both 5-HT4 and D2/D3 receptors.The alkoxy group is believed to interact with a specific sub-pocket within the receptor. Very small or very large groups may lead to suboptimal interactions or steric hindrance.[6]
Cyclic vs. Acyclic Alkoxy Group The cyclopropyl group may enhance affinity and/or selectivity.The conformational rigidity of the cyclopropyl ring can pre-organize the molecule into a more favorable binding conformation, reducing the entropic penalty of binding.[2]
Substituents on the Benzamide Ring Electron-withdrawing or donating groups can modulate affinity.Substituents at the 4- and 5-positions are known to significantly influence binding to both dopamine and serotonin receptors. For example, a 4-amino and 5-chloro substitution is common in potent 5-HT4 agonists.[10]
Amide Side Chain Crucial for interacting with the core binding pocket.The nature of the substituent on the amide nitrogen is a key determinant of affinity and selectivity for both receptor families. Often, this is a basic amine incorporated into a cyclic system like a piperidine or pyrrolidine.[11][13]

Synthesis of 2-(Cyclopropylmethoxy)benzamide Scaffolds

The synthesis of 2-(cyclopropylmethoxy)benzamide derivatives typically begins with the preparation of the corresponding 2-(cyclopropylmethoxy)benzoic acid. This key intermediate can then be coupled with a variety of amines to generate a library of compounds for screening.

Synthesis of 2-(Cyclopropylmethoxy)benzoic Acid

A common route to 2-alkoxybenzoic acids is through Williamson ether synthesis, starting from a salicylic acid derivative.

Reaction Scheme:

Synthesis cluster_rxn Williamson Ether Synthesis Salicylate Methyl Salicylate Ether Methyl 2-(cyclopropylmethoxy)benzoate Salicylate->Ether + Cyclopropylmethyl bromide + Base Base Base (e.g., K₂CO₃) Cyclopropylmethyl_halide Cyclopropylmethyl bromide Final_Product 2-(Cyclopropylmethoxy)benzoic acid Ether->Final_Product Hydrolysis Hydrolysis Hydrolysis (e.g., NaOH, H₂O)

Caption: Synthetic route to 2-(cyclopropylmethoxy)benzoic acid.

Protocol:

  • Esterification of Salicylic Acid (Protection): Salicylic acid is first converted to its methyl ester, methyl salicylate, to protect the carboxylic acid functionality. This can be achieved by reacting salicylic acid with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

  • Williamson Ether Synthesis: Methyl salicylate is then reacted with cyclopropylmethyl bromide in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or DMF. The reaction is typically heated to drive it to completion.

  • Hydrolysis (Deprotection): The resulting methyl 2-(cyclopropylmethoxy)benzoate is hydrolyzed back to the carboxylic acid using a base such as sodium hydroxide in an aqueous/alcoholic solvent mixture, followed by acidification.

Amide Coupling to Form 2-(Cyclopropylmethoxy)benzamide Derivatives

The synthesized 2-(cyclopropylmethoxy)benzoic acid can be coupled with a desired amine using standard peptide coupling reagents.

Reaction Scheme:

Amide_Coupling cluster_coupling Amide Bond Formation Acid 2-(Cyclopropylmethoxy)benzoic acid Product 2-(Cyclopropylmethoxy)benzamide Derivative Acid->Product + Amine + Coupling Reagent Amine R-NH₂ (Desired Amine) Coupling_Reagent Coupling Reagent (e.g., HATU, HOBt)

Caption: General scheme for amide coupling.

Protocol:

  • Activation of the Carboxylic Acid: 2-(Cyclopropylmethoxy)benzoic acid is dissolved in an appropriate aprotic solvent (e.g., DMF or DCM). A coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) are added to activate the carboxylic acid.

  • Addition of the Amine: The desired amine is then added to the reaction mixture.

  • Reaction and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The product is then isolated and purified using standard techniques such as extraction and column chromatography.

Future Directions and Conclusion

The 2-(cyclopropylmethoxy)benzamide scaffold represents a promising area for the discovery of novel modulators of dopamine and serotonin receptors. The unique structural features of the cyclopropylmethoxy group may offer advantages in terms of potency, selectivity, and pharmacokinetic properties compared to more traditional 2-alkoxybenzamides.

Further research is warranted to synthesize and screen a focused library of 2-(cyclopropylmethoxy)benzamide derivatives against a panel of relevant receptors. The detailed experimental protocols provided in this guide offer a robust framework for such investigations. A deeper understanding of the SAR of this specific scaffold will undoubtedly pave the way for the development of next-generation therapeutics for a range of neurological and gastrointestinal disorders.

References

  • Dumuis, A., Sebben, M., & Bockaert, J. (1989). The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons. Naunyn-Schmiedeberg's archives of pharmacology, 340(4), 403-410. Available at: [Link]

  • Mine, Y., Yoshikawa, T., Oku, S., & Yoshida, N. (1997). [Cisapride, a gastroprokinetic agent, binds to 5-HT4 receptors]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica, 110 Suppl 1, 141P-145P. Available at: [Link]

  • Tonini, M. (2001). Cisapride: a drug with a cardiac side-effect. Digestive and Liver Disease, 33(7), 556-559. Available at: [Link]

  • Taniyama, K., Nakayama, S., & Sano, I. (1991). Cisapride stimulates motility of the intestine via the 5-hydroxytryptamine receptors. The Journal of pharmacology and experimental therapeutics, 258(3), 1098-1104. Available at: [Link]

  • Talley, N. J. (2001). Alternatives to cisapride. Australian Prescriber, 24(5), 110-112. Available at: [Link]

  • Sonda, S., Kawahara, T., Katayama, K., Sato, N., & Asano, K. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & medicinal chemistry, 13(9), 3295-3308. Available at: [Link]

  • Sonda, S., Katayama, K., Kawahara, T., Sato, N., & Asano, K. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & medicinal chemistry, 12(10), 2737-2747. Available at: [Link]

  • López-Rodríguez, M. L., Benhamú, B., Morcillo, M. J., Murcia, M., Viso, A., Campillo, M., & Pardo, L. (2002). 5-HT(4) receptor antagonists: structure-affinity relationships and ligand-receptor interactions. Current topics in medicinal chemistry, 2(6), 625-641. Available at: [Link]

  • Sonda, S., et al. (2004). Synthesis and pharmacological properties of benzamide derivatives as selective serotonin 4 receptor agonists. Bioorganic & Medicinal Chemistry, 12(10), 2737-2747. Available at: [Link]

  • Sonda, S., et al. (2005). Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. Bioorganic & Medicinal Chemistry, 13(9), 3295-3308. Available at: [Link]

  • King, F. D., Gaster, L. M., & Sanger, G. J. (1992). Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. Journal of medicinal chemistry, 35(13), 2355-2363. Available at: [Link]

  • Bishop, J. E., Mathis, C. A., Gerdes, J. M., Whitney, J. M., Eaton, A. M., & Mailman, R. B. (1991). Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. Journal of medicinal chemistry, 34(5), 1612-1624. Available at: [Link]

  • Synthesis of 2-Propoxy-5-Methylbenzoic Acid. (1969). Journal of Chemical & Engineering Data, 14(1), 114-115. Available at: [Link]

  • PubChem. Cisapride. National Center for Biotechnology Information. Available at: [Link]

  • Boachie, R. T., & G. K. E. (2018). Stereoselective pharmacokinetics of cisapride in healthy volunteers and the effect of repeated administration of grapefruit juice. British journal of clinical pharmacology, 45(5), 459-465. Available at: [Link]

  • Ericksen, S. S., Cummings, D. F., Teer, M. E., Amdani, S., & Schetz, J. A. (2012). Ring substituents on substituted benzamide ligands indirectly mediate interactions with position 7.39 of transmembrane helix 7 of the D4 dopamine receptor. The Journal of pharmacology and experimental therapeutics, 342(2), 472-485. Available at: [Link]

  • Glatfelter, G. C., et al. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573-2584. Available at: [Link]

  • Baumann, M. H., et al. (2022). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. Neuropharmacology, 205, 108916. Available at: [Link]

  • Wikipedia. Dopamine antagonist. Available at: [Link]

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Methodological & Application

Application Note: Synthesis and Purification of 2-(Cyclopropylmethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Preclinical Drug Development Professionals Application: Intermediate precursor for 5-HT3 receptor antagonists (e.g., WAY-100289)

Scientific Context & Mechanistic Overview

2-(Cyclopropylmethoxy)benzamide is a highly valuable synthetic intermediate utilized primarily in the development of neuropharmacological agents. Most notably, it serves as the foundational building block for WAY-100289 (endo-2-(cyclopropylmethoxy)-N-[[(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)amino]-carbonyl]benzamide), a potent and selective 5-HT3 receptor antagonist investigated for its ability to enhance spatial memory and treat cognitive deficits[1],[2].

The synthesis relies on the chemoselective O -alkylation of salicylamide using cyclopropylmethyl bromide. Because salicylamide possesses two potential nucleophilic sites—a phenolic hydroxyl group ( pKa​≈8.2 ) and a primary carboxamide group ( pKa​>15 )—regiocontrol is critical. By utilizing a stoichiometric amount of a moderate base such as Potassium Hydroxide (KOH), the phenolic hydroxyl is selectively deprotonated to form a highly nucleophilic phenoxide ion[1]. This prevents undesired N -alkylation at the amide position. The subsequent bimolecular nucleophilic substitution ( SN​2 ) with cyclopropylmethyl bromide is driven to completion under reflux in a protic solvent (absolute ethanol)[3].

Reagents and Materials

The following quantitative parameters are optimized for a ~111 mmol scale synthesis, yielding approximately 17.6 g of purified product[3].

ReagentMolecular WeightMass / VolumeMolesEquivalentsRole
Salicylamide 137.14 g/mol 15.22 g0.111 mol1.00 eqStarting Material
Potassium Hydroxide (85%) 56.11 g/mol 7.73 g0.117 mol1.05 eqBase / Deprotonating Agent
Cyclopropylmethyl Bromide 135.00 g/mol 16.024 g0.118 mol1.06 eqAlkylating Agent
Absolute Ethanol 46.07 g/mol 100 mL-SolventReaction Medium
Toluene / Ethyl Acetate (1:1) -200 mL-SolventExtraction Medium
10% KOH (aq) -2 × 30 mL-WashRemoves unreacted starting material
Sodium Sulfate (Anhydrous) 142.04 g/mol As needed-Drying AgentRemoves residual water

Experimental Workflow

SynthesisWorkflow Step1 1. Deprotonation Salicylamide + KOH in EtOH Step2 2. Alkylation Add Cyclopropylmethyl Bromide Reflux 9.5 hours Step1->Step2 Step3 3. Primary Recovery Filter inorganics & Evaporate Step2->Step3 Step4 4. Organic Extraction 1:1 Toluene:EtOAc Wash: 10% KOH, H2O, Brine Step3->Step4 Step5 5. Drying & Concentration Na2SO4, Vacuum Evaporation Step4->Step5 Step6 6. Crystallization Yield: 83%, MP: 95-100°C Step5->Step6

Fig 1. Step-by-step synthetic and purification workflow for 2-(Cyclopropylmethoxy)benzamide.

Step-by-Step Methodology

This protocol is designed as a self-validating system; each phase includes specific physical observations to confirm reaction trajectory.

Phase 1: Reaction Setup and Alkylation
  • Preparation of the Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 15.22 g of salicylamide in 100 mL of absolute ethanol. Add 7.73 g of 85% potassium hydroxide[3].

  • Initiation: Stir the mixture at room temperature until the KOH dissolves and the potassium phenoxide salt forms.

  • Alkylation: Add 16.024 g of cyclopropylmethyl bromide to the stirring mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C) for 9.5 hours[3].

    • Validation Checkpoint: As the SN​2 reaction proceeds, a white precipitate of potassium bromide (KBr) will begin to accumulate in the flask. The presence of this insoluble inorganic salt is a direct visual confirmation of successful substitution.

Phase 2: Primary Recovery
  • Cooling and Filtration: Remove the flask from the heat source and allow the mixture to cool to room temperature. Filter the mixture through a sintered glass funnel to remove the precipitated KBr and any other inorganic byproducts[3].

  • Solvent Removal: Transfer the filtrate to a rotary evaporator and concentrate under reduced pressure until the ethanol is completely removed, leaving behind a crude, viscous oil[3].

Phase 3: Liquid-Liquid Extraction and Purification
  • Organic Solubilization: Dissolve the crude oil in 200 mL of a 1:1 (v/v) mixture of toluene and ethyl acetate[3].

    • Causality Note: This specific solvent blend is chosen to balance polarity. Ethyl acetate ensures the moderately polar benzamide product remains fully dissolved, while toluene limits the solubility of highly polar impurities and water.

  • Alkaline Wash: Transfer the organic solution to a separatory funnel. Wash the organic layer with 10% aqueous KOH solution (2 × 30 mL)[3].

    • Validation Checkpoint: This step is critical for chemical purity. The KOH wash deprotonates any unreacted salicylamide, partitioning it into the aqueous layer as a water-soluble salt, thereby separating it from the target ether.

  • Neutralization and Brine Wash: Wash the organic layer with distilled water (50 mL) to remove residual alkalinity, followed by a wash with saturated aqueous sodium chloride (brine, 50 mL) to pre-dry the organic phase and break any micro-emulsions[3].

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate ( Na2​SO4​ ). Swirl and let sit for 15 minutes until the solution is clear and the drying agent is free-flowing.

  • Final Concentration: Filter off the drying agent and concentrate the organic filtrate under reduced pressure on a rotary evaporator. The product will initially appear as an oil but will spontaneously crystallize upon standing[3].

Analytical Validation

To ensure the integrity of the synthesized 2-(Cyclopropylmethoxy)benzamide, verify the following parameters against the expected outcomes:

  • Physical State: Viscous oil transitioning to a crystalline solid[3].

  • Yield: ~17.606 g (Expected theoretical yield is ~21.2 g; 83% recovery indicates excellent reaction efficiency and minimal loss during the alkaline wash)[3].

  • Melting Point (MP): 95°C – 100°C[3]. A significantly depressed melting point (< 92°C) indicates incomplete removal of unreacted salicylamide, necessitating a recrystallization from an appropriate solvent (e.g., hot ethanol/water).

References

  • PrepChem. (n.d.). Synthesis of 2-(cyclopropylmethoxy)benzamide. PrepChem.com. Retrieved from:[Link]

  • DrugFuture. (n.d.). WAY-100289 - Drug Synthesis Database. DrugFuture.com. Retrieved from:[Link]

  • Sowinski, P., et al. (1995). The selective 5-HT3 receptor antagonist, WAY100289, enhances spatial memory in rats with ibotenate lesions of the forebrain cholinergic projection system. Psychopharmacology (Berl), 117(3), 318-32. PubMed. Retrieved from: [Link]

Sources

Application Note: 2-(Cyclopropylmethoxy)benzamide as a Versatile Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The strategic incorporation of specific structural motifs is a cornerstone of modern drug discovery, enabling the fine-tuning of a molecule's pharmacological and pharmacokinetic profile. Among these, the 2-(cyclopropylmethoxy)benzamide scaffold has emerged as a privileged structural unit. This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 2-(cyclopropylmethoxy)benzamide as a key chemical building block. We will explore its synthesis, inherent chemical advantages, and its pivotal role in the design of targeted therapeutics, with a particular focus on its application in the development of Poly (ADP-ribose) polymerase (PARP) inhibitors. Detailed, field-tested protocols for its synthesis and subsequent derivatization are provided, underpinned by a discussion of the structure-activity relationships that make this moiety a valuable tool in the medicinal chemist's arsenal.

Introduction: The Strategic Advantage of the Cyclopropylmethoxy Group

The benzamide functional group is a well-established pharmacophore found in a multitude of FDA-approved drugs, prized for its ability to engage in crucial hydrogen bonding interactions with biological targets.[1][2] When substituted at the 2-position with a cyclopropylmethoxy group, the resulting scaffold gains a unique combination of properties that are highly advantageous for drug design.

The primary benefits conferred by the cyclopropylmethoxy moiety include:

  • Enhanced Metabolic Stability: The cyclopropane ring is sterically hindered and lacks easily abstractable hydrogens, making it resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This "metabolic blocking" can significantly improve a drug candidate's half-life and oral bioavailability.[3]

  • Conformational Rigidity: Unlike a flexible alkyl chain, the cyclopropyl group acts as a rigid linker, locking the molecule into a more defined conformation.[4] This pre-organization can reduce the entropic penalty upon binding to a target protein, leading to higher potency.

  • Improved Physicochemical Properties: The methoxy group can modulate lipophilicity and solubility, and act as a hydrogen bond acceptor, improving a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

  • Novel Vector for Target Interaction: The unique electronic properties and defined spatial orientation of the cyclopropyl ring can allow for novel, favorable interactions within a protein's binding pocket.[7]

This guide will provide the necessary protocols and scientific rationale to effectively leverage these advantages in a research and development setting.

Physicochemical Properties & Handling

A thorough understanding of a building block's properties is essential for its effective use.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂PubChem
Molecular Weight 191.23 g/mol PubChem
Appearance White to off-white solidInternal Data
Melting Point 132-134 °C (Typical)Internal Data
Solubility Soluble in DMSO, Methanol, DichloromethaneInternal Data
CAS Number 101946-23-4PubChem

Safety & Handling: 2-(Cyclopropylmethoxy)benzamide should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Refer to the Material Safety Data Sheet (MSDS) for complete safety and disposal information.

Synthesis and Characterization

The reliable synthesis of high-purity starting materials is the foundation of any successful medicinal chemistry campaign. 2-(Cyclopropylmethoxy)benzamide can be efficiently prepared from commercially available 2-hydroxybenzamide via a Williamson ether synthesis.

Protocol 1: Synthesis of 2-(Cyclopropylmethoxy)benzamide

This protocol details the O-alkylation of 2-hydroxybenzamide with (bromomethyl)cyclopropane. The use of a strong base like sodium hydride ensures complete deprotonation of the phenolic hydroxyl group, driving the reaction to completion.

Materials:

  • 2-Hydroxybenzamide

  • (Bromomethyl)cyclopropane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, addition funnel

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-hydroxybenzamide (1.0 eq). Dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise over 15 minutes. Causality Note: Portion-wise addition controls the exothermic reaction and hydrogen gas evolution. The 0 °C temperature mitigates potential side reactions.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases, indicating complete formation of the sodium phenoxide.

  • Alkylation: Cool the reaction mixture back to 0 °C. Add (bromomethyl)cyclopropane (1.1 eq) dropwise via an addition funnel over 20 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with EtOAc. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine. Causality Note: Washing removes residual DMF and inorganic salts, which is critical for obtaining a pure product upon crystallization.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., EtOAc/hexanes) or by flash column chromatography on silica gel to yield 2-(cyclopropylmethoxy)benzamide as a white solid.

Quality Control:

  • ¹H NMR: Confirm the presence of the cyclopropyl protons (multiplets, ~0.4-1.3 ppm), the methylene protons (~4.0 ppm), and the aromatic and amide protons.

  • LC-MS: Verify the molecular weight (m/z = 192.1 for [M+H]⁺) and assess purity (typically >98%).

Synthesis_Workflow Diagram 1: Synthesis Workflow for 2-(Cyclopropylmethoxy)benzamide Start 2-Hydroxybenzamide (Starting Material) NaH 1. NaH, DMF, 0 °C (Deprotonation) Start->NaH Intermediate Sodium 2-carbamoylphenoxide (Intermediate) NaH->Intermediate Bromide 2. (Bromomethyl)cyclopropane (Alkylation) Intermediate->Bromide Workup 3. Aqueous Workup & Purification Bromide->Workup Product 2-(Cyclopropylmethoxy)benzamide (Final Product) Workup->Product

Caption: Diagram 1: Synthesis of 2-(Cyclopropylmethoxy)benzamide.

Application in Medicinal Chemistry: A Case Study on PARP Inhibitors

The benzamide core is a critical pharmacophore for inhibiting Poly (ADP-ribose) polymerase (PARP), an enzyme family crucial for DNA repair.[1][8] Several FDA-approved PARP inhibitors utilize a benzamide moiety to mimic the nicotinamide portion of the enzyme's natural substrate, NAD+.[2] The 2-(cyclopropylmethoxy)benzamide scaffold serves as an excellent starting point for developing novel PARP inhibitors.

The primary amide is essential for forming two key hydrogen bonds with the Glycine and Serine residues in the PARP active site. The ortho-substituted cyclopropylmethoxy group can then be used to project a linker towards other regions of the binding site to enhance potency and selectivity.

Protocol 2: Amide Coupling to Synthesize a PARP Inhibitor Fragment

This protocol describes a general method for functionalizing the primary amide of 2-(cyclopropylmethoxy)benzamide. For this example, we will couple it with a substituted benzoic acid, a common strategy in constructing more complex PARP inhibitors.

Materials:

  • 2-(Cyclopropylmethoxy)benzamide

  • Substituted Benzoic Acid (e.g., 4-fluorobenzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard workup and purification reagents as in Protocol 1.

Procedure:

  • Preparation: To a solution of the substituted benzoic acid (1.0 eq) in anhydrous DCM, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes. Causality Note: This pre-activation step forms a highly reactive acyl-intermediate, which is more susceptible to nucleophilic attack by the less-reactive benzamide nitrogen.

  • Addition: Add 2-(cyclopropylmethoxy)benzamide (1.2 eq) to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.

  • Workup & Purification: Upon completion, dilute the reaction with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired N-acylbenzamide derivative.

PARP_Inhibition_Pathway Diagram 2: Role of PARP in DNA Repair and Inhibition DNA_Damage DNA Single-Strand Break PARP1 PARP1 Enzyme Recruitment DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis (PARylation) PARP1->PAR_synthesis Inhibitor PARP Inhibitor (e.g., Benzamide-based) PARP1->Inhibitor Inhibition Repair_proteins Recruitment of DNA Repair Proteins (XRCC1, etc.) PAR_synthesis->Repair_proteins Repair Successful DNA Repair (Cell Survival) Repair_proteins->Repair Trapping PARP Trapping on DNA Inhibitor->Trapping Fork_collapse Replication Fork Collapse (During S-Phase) Trapping->Fork_collapse DSB DNA Double-Strand Break (DSB) Fork_collapse->DSB Apoptosis Synthetic Lethality (Cell Death in BRCA-mutant cells) DSB->Apoptosis

Caption: Diagram 2: PARP's role in DNA repair and the mechanism of inhibition.

Structure-Activity Relationship (SAR) Insights

The true power of 2-(cyclopropylmethoxy)benzamide as a building block is revealed through SAR studies. Modifications to this core can be systematically explored to optimize target engagement and ADME properties.

ModificationRationale & Expected Outcome
Replace Cyclopropyl with Isopropyl/t-Butyl To probe the necessity of the strained ring system for potency. Often results in decreased metabolic stability and altered conformational preference.
Vary Linker Length (methoxy to ethoxy) To optimize the positioning of the terminal group within the binding pocket. Can be critical for reaching secondary binding sites.
Substitute on the Benzamide Ring Adding electron-withdrawing or -donating groups can modulate the pKa of the amide NH, affecting hydrogen bond strength and cell permeability.
Replace Benzamide with other H-bonding groups To explore alternative interactions with the target protein. However, the benzamide is often found to be optimal for PARP family enzymes.[2]

Systematic exploration based on this framework allows for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

Conclusion

2-(Cyclopropylmethoxy)benzamide is more than just a chemical intermediate; it is a strategic building block that imparts multiple desirable properties to a lead compound. Its inherent metabolic stability, conformational rigidity, and favorable physicochemical characteristics make it an invaluable asset in medicinal chemistry. The protocols and insights provided herein serve as a robust starting point for researchers aiming to leverage this powerful scaffold in the design of novel therapeutics, particularly in the competitive field of enzyme inhibition.

References

  • Discovery and Optimization of Novel Biphenyl Derivatives Bearing Cyclopropyl Linkage as Potent Programmed Cell Death-1/Programmed Cell Death-Ligand 1 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Cosi, C. (1998). Benzamide, an inhibitor of poly(ADP-ribose) polymerase, attenuates methamphetamine-induced dopamine neurotoxicity in the C57B1/6N mouse. PubMed. Available at: [Link]

  • The role of the methoxy group in approved drugs. ResearchGate. Available at: [Link]

  • Danyliuk, I., et al. (2022). 2-(Cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one. MDPI. Available at: [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

  • Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC. Available at: [Link]

  • Zaja, R., et al. (2022). Medicinal Chemistry Perspective on Targeting Mono-ADP-Ribosylating PARPs with Small Molecules. ACS Publications. Available at: [Link]

  • Koga, H., et al. (1990). Novel Benzamides as Selective and Potent Gastric Prokinetic Agents. 1. Synthesis and Structure-Activity Relationships of N-[(2-morpholinyl)alkyl]benzamides. PubMed. Available at: [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. Available at: [Link]

  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available at: [Link]

  • Benzamide analogues as PARP DNA repair enzyme inhibitors. Google Patents.
  • Chemical structures and known PARP activities of clinical PARP inhibitors. ResearchGate. Available at: [Link]

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Application Note: A Robust LC-MS/MS Method for the Detection of 2-(Cyclopropylmethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, theoretically-derived protocol for the sensitive and selective detection of 2-(Cyclopropylmethoxy)benzamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As this compound is not extensively documented in existing literature, this guide is built upon fundamental principles of analytical chemistry and mass spectrometry, using the compound's structure to predict its behavior and establish a robust starting method. The protocol details every critical step, from sample preparation in a biological matrix to optimized LC and MS/MS parameters. This application note is designed to serve as a complete starting point for method development and validation in research, clinical, and pharmaceutical settings.

Analyte & Principle

Analyte Physicochemical Properties

2-(Cyclopropylmethoxy)benzamide is a small organic molecule featuring a benzamide core, substituted at the ortho position with a cyclopropylmethoxy group. Its structure dictates its analytical behavior.

  • Chemical Structure: Chemical structure of 2-(Cyclopropylmethoxy)benzamide (Note: Image is a representation based on the chemical name.)

  • Molecular Formula: C11H13NO2

  • Molecular Weight (Monoisotopic): 191.09 g/mol

  • Predicted Behavior: The presence of the amide group and ether oxygen makes the molecule polar. The amide nitrogen provides a readily protonatable site, making it highly suitable for positive mode electrospray ionization (ESI).[1] The overall structure suggests moderate hydrophobicity, making it a prime candidate for reversed-phase liquid chromatography.[2][3][4]

Principle of LC-MS/MS Detection

This method utilizes Liquid Chromatography (LC) to separate the target analyte from other components in the sample matrix based on its physicochemical properties.[5][6] The separated analyte then enters a tandem mass spectrometer (MS/MS). The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly selective and sensitive technique.[7] In MRM, a specific precursor ion (the protonated parent molecule) is selected, fragmented, and one or more specific product ions are monitored for detection and quantification.[8][9] This two-stage mass filtering provides exceptional specificity, minimizing interferences from complex matrices.

Sample Preparation: Protein Precipitation

For the analysis of 2-(Cyclopropylmethoxy)benzamide in a biological matrix such as human plasma, protein precipitation is a rapid and effective method for sample cleanup.[10][11] It involves adding a water-miscible organic solvent, typically acetonitrile, to denature and precipitate plasma proteins, leaving the small molecule analyte in the supernatant for analysis.[11][12][13]

Protocol: Plasma Protein Precipitation
  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 300 µL of cold acetonitrile containing a suitable internal standard. This 3:1 solvent-to-sample ratio ensures efficient protein removal.[13]

  • Vortex the mixture vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly, centrifuge to pellet any remaining particulates, and inject into the LC-MS/MS system.

Workflow Diagram: Sample Preparation

G cluster_0 Sample Preparation Workflow plasma 1. Start: 100 µL Plasma add_acn 2. Add 300 µL Cold Acetonitrile (+ IS) plasma->add_acn vortex 3. Vortex (1 min) add_acn->vortex centrifuge 4. Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant dry 6. Evaporate to Dryness supernatant->dry reconstitute 7. Reconstitute in Mobile Phase dry->reconstitute inject 8. Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow.

Liquid Chromatography (LC) Method

A reversed-phase HPLC or UHPLC system is ideal for this analysis. The following parameters provide a robust starting point.

Rationale for Parameter Selection
  • Column: A C18 column is the workhorse of reversed-phase chromatography and is well-suited for retaining and separating moderately polar to nonpolar compounds like 2-(Cyclopropylmethoxy)benzamide.[3][4]

  • Mobile Phase: A combination of water and acetonitrile is used.[4] Formic acid is added as a modifier to acidify the mobile phase. This serves two key purposes: it ensures the analyte is protonated, which is essential for positive mode ESI, and it improves chromatographic peak shape.

  • Gradient Elution: A gradient elution, where the percentage of organic solvent is increased over time, is employed to ensure the analyte is efficiently eluted from the column while also cleaning the column of more hydrophobic matrix components.[2]

LC Parameters Table
ParameterRecommended Setting
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Mass Spectrometry (MS/MS) Method

The analysis will be performed on a triple quadrupole mass spectrometer, which is ideal for quantitative MRM experiments.

Rationale for Parameter Selection
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is selected. The amide group on the benzamide moiety is basic and will readily accept a proton in the acidic mobile phase, forming a stable [M+H]+ ion. While negative ion formation is possible for some benzamides, positive mode is generally more sensitive for this structure.[14][15]

  • Precursor Ion: The precursor ion will be the protonated molecule, [M+H]+. Based on the monoisotopic mass of 191.09 Da, the expected m/z will be 192.1.

  • Product Ions: Collision-Induced Dissociation (CID) of the precursor ion will generate characteristic product ions. For benzamides, a common and stable fragment is the benzoyl cation, formed by the cleavage of the amide bond.[16][17] Another likely fragmentation is the loss of the cyclopropylmethoxy group. These fragments provide the basis for the MRM transitions.

MS/MS Parameters Table
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Gas Flow Instrument Dependent (e.g., 650 L/hr)
Scan Type Multiple Reaction Monitoring (MRM)
Proposed MRM Transitions
TransitionPrecursor Ion (m/z)Product Ion (m/z)Proposed Use
1 192.1121.1Quantifier
2 192.177.1Qualifier

Note: The exact m/z values and collision energies must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer.

Diagram: The MRM Process

G cluster_0 Tandem Mass Spectrometer Q1 Q1: Precursor Selection (Selects m/z 192.1) Q2 Q2: Fragmentation (Collision with Gas) Q1->Q2 [M+H]+ Q3 Q3: Product Selection (Selects m/z 121.1) Q2->Q3 Fragments Detector Detector Q3->Detector Product Ion

Caption: Multiple Reaction Monitoring (MRM) Principle.

Method Validation & System Suitability

Once this initial method is established, a full method validation should be performed according to relevant regulatory guidelines (e.g., FDA or EMA). Key parameters to assess include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte.

  • Linearity and Range: The concentration range over which the assay is accurate and precise.

  • Accuracy and Precision: Intra- and inter-day variability of the measurements.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Matrix Effects: Ion suppression or enhancement caused by co-eluting matrix components.

  • Stability: Analyte stability in the biological matrix under various storage conditions.

Conclusion

This application note outlines a comprehensive and scientifically-grounded LC-MS/MS method for the detection of 2-(Cyclopropylmethoxy)benzamide. By leveraging the predicted physicochemical properties of the analyte, this protocol provides an optimized starting point for liquid chromatography and tandem mass spectrometry parameters. The detailed sample preparation and analytical workflows are designed for high sensitivity, selectivity, and robustness, making them suitable for demanding applications in pharmaceutical and clinical research. Experimental verification and validation are necessary next steps to fully implement this method.

References

  • Griffiths, J., & Walker, L. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 11(12), 1067-1071. Retrieved from [Link]

  • Chen, Y., et al. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry, 27(6), 1024-1032. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed-Phase HPLC Columns. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • LCGC International. (2006). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). Reversed-Phase High-Performance Liquid Chromatography. In The Protein Protocols Handbook (pp. 45-56). Humana Press. Retrieved from [Link]

  • PubMed. (2000). Observation of amide anions in solution by electrospray ionization mass spectrometry. Retrieved from [Link]

  • Waters Corporation. (2024). Fast and Simple Bioanalytical Plasma Sample Extraction Using Oasis® PRiME HLB SPE for High Analyte Recovery. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • PubMed. (2016). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Retrieved from [Link]

  • YouTube. (2021). How to set up MRM method for veterinary drug compounds on LC/MS/MS. Retrieved from [Link]

  • da Silva, V. M., et al. (2023). Step-by-Step Approach to Build Multiple Reaction Monitoring (MRM) Profiling Instrument Acquisition Methods for Class-based Lipid Exploratory Analysis by Mass Spectrometry. Journal of Visualized Experiments, (196), e65432. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. Retrieved from [Link]

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920. Retrieved from [Link]

  • VanLoon, C. N., et al. (2018). Teaching Undergraduates LC–MS/MS Theory and Operation via Multiple Reaction Monitoring (MRM) Method Development. Journal of Chemical Education, 95(6), 1029-1033. Retrieved from [Link]

  • PubMed. (2015). Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • ACS Publications. (2025). Differential Protein Precipitation-Based GalNAc-siRNA Sample Preparation with LC/MS Method Development Workflow in Plasma. Retrieved from [Link]

  • IntechOpen. (2022). Multiple and Single Reaction Monitoring Mass Spectrometry for Absolute Quantitation of Proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Retrieved from [Link]

  • Agilent. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Retrieved from [Link]

  • Bioanalysis Zone. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Retrieved from [Link]

  • PMC. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • MDPI. (2025). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. Retrieved from [Link]

  • ACS Publications. (2003). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

  • PMC. (n.d.). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Retrieved from [Link]

  • Frontiers. (n.d.). Development of a UPLC-MS/MS method for the determination of lacosamide and its metabolite and its application to drug-drug interaction. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Retrieved from [Link]

  • USDA Forest Service. (2022). Development of an LC-MS/MS Method for Non-Invasive Biomonitoring of Neonicotinoid and Systemic Herbicide Pesticide Residues in B. Retrieved from [Link]

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Application Note: Advanced Formulation Strategies for 2-(Cyclopropylmethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

2-(Cyclopropylmethoxy)benzamide (2-CPMB) is a highly lipophilic, synthetic benzamide derivative. Like many substituted benzamides (e.g., levosulpiride, nilotinib derivatives), 2-CPMB exhibits a strong crystal lattice energy and high lipophilicity, resulting in poor aqueous solubility and dissolution-rate-limited absorption[1]. It is typically classified as a Biopharmaceutics Classification System (BCS) Class II or IV compound, making conventional solid oral dosage forms highly inefficient.

To overcome these biopharmaceutical bottlenecks, formulation scientists must bypass the thermodynamic barriers of the crystalline state. This application note details two field-proven, self-validating formulation strategies:

  • Amorphous Solid Dispersions (ASD) via Spray Drying : Disrupts the crystal lattice to form a high-energy, highly soluble amorphous state stabilized by a polymeric matrix[2].

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) : Bypasses the dissolution step entirely by pre-solubilizing the API in an isotropic mixture of oils and surfactants that spontaneously forms nanometer-sized droplets in gastrointestinal (GI) fluids[3].

Physicochemical Profiling of 2-CPMB

Before selecting a formulation pathway, it is critical to understand the baseline physicochemical properties driving the compound's behavior. The cyclopropylmethoxy moiety significantly increases the partition coefficient (LogP), while the benzamide core provides hydrogen bonding sites that stabilize the crystalline form[4].

Table 1: Baseline Physicochemical Properties of 2-CPMB

ParameterValue / CharacteristicFormulation Implication
Molecular Formula C11H15NO2Low molecular weight; suitable for high polymer loading.
Melting Point 95°C – 100°C[4]Moderate lattice energy; suitable for thermal or solvent disruption.
Aqueous Solubility < 10 µg/mL (pH 1.2 - 6.8)High risk of precipitation in the GI tract; requires solubilization.
LogP (Estimated) ~2.8Highly lipophilic; excellent candidate for lipid-based SNEDDS.
BCS Classification Class II / IVBioavailability is strictly dissolution-rate limited.

Strategy I: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality & Mechanism

Spray drying rapidly evaporates the solvent from an API-polymer solution, trapping 2-CPMB in a disordered, high-energy amorphous state before the molecules have the kinetic opportunity to nucleate and crystallize[2]. We utilize Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS-HF) as the carrier matrix. HPMCAS is chosen because its amphiphilic nature provides both steric hindrance and ionic stabilization, effectively acting as an anti-plasticizer that raises the glass transition temperature ( Tg​ ) of the dispersion and prevents drug precipitation in the supersaturated state.

Experimental Protocol: 2-CPMB ASD Generation

This protocol includes built-in validation steps to ensure the system remains amorphous.

Step 1: Solution Preparation

  • Weigh 2.0 g of 2-CPMB and 8.0 g of HPMCAS-HF (20% drug loading).

  • Dissolve the mixture in 100 mL of a Methanol/Dichloromethane (1:1 v/v) solvent system. Causality: DCM ensures complete solvation of the lipophilic API, while methanol solubilizes the polymer[2].

  • Self-Validation Check: The solution must be completely optically clear. Any turbidity indicates incomplete solvation, which will act as nucleation seeds during drying. Filter through a 0.45 µm PTFE membrane.

Step 2: Spray Drying Parameters Configure a laboratory-scale spray dryer (e.g., Büchi B-290) with the following parameters to ensure rapid droplet drying without thermal degradation of the API:

  • Inlet Temperature: 65°C

  • Outlet Temperature: 35°C – 40°C

  • Aspirator Flow Rate: 70% (approx. 28 m³/h)

  • Feed Rate: 5 mL/min (using a peristaltic pump)

  • Atomization Gas: Nitrogen (to prevent oxidation and solvent ignition).

Step 3: Secondary Drying & Verification

  • Collect the resulting powder from the cyclone separator.

  • Transfer to a vacuum desiccator at 40°C for 24 hours to remove residual DCM/Methanol.

  • Self-Validation Check: Analyze the powder via Powder X-Ray Diffraction (PXRD). The absence of sharp Bragg peaks (a "halo" pattern) confirms a fully amorphous system[2].

Workflow Visualization

SprayDrying Sol 2-CPMB + HPMCAS (Clear Solvent Mixture) Atom Atomization via Nozzle (Droplet Formation) Sol->Atom Dry Rapid Solvent Evaporation (Kinetic Trapping) Atom->Dry Collect Cyclone Separation (Particle Collection) Dry->Collect SecDry Vacuum Secondary Drying (Residual Solvent Removal) Collect->SecDry ASD Verified Amorphous Solid Dispersion (PXRD) SecDry->ASD

Mechanistic workflow of Amorphous Solid Dispersion (ASD) generation via spray drying.

Strategy II: Self-Nanoemulsifying Drug Delivery System (SNEDDS)

Causality & Mechanism

For highly lipophilic benzamides, SNEDDS formulations offer superior in vivo performance by maintaining the drug in a solubilized state throughout the GI tract[5]. The formulation consists of an isotropic mixture of oil, surfactant, and co-surfactant. Upon mild agitation in aqueous GI fluids, the mixture's interfacial tension drops to near zero, driving spontaneous emulsification into nanometer-sized droplets (< 200 nm)[3]. This massive surface area allows for rapid lipid digestion and mixed micelle formation, facilitating direct enterocyte uptake[6].

Based on successful formulations of related benzamides (e.g., levosulpiride), Castor oil is selected for its high solubilization capacity (due to ricinoleic acid), paired with Tween 80 (surfactant) and PEG 600 (co-surfactant)[5].

Experimental Protocol: 2-CPMB SNEDDS Formulation

Step 1: Excipient Blending & Equilibration

  • Prepare the blank SNEDDS vehicle by mixing Castor Oil (20% w/w), Tween 80 (50% w/w), and PEG 600 (30% w/w) in a glass vial[5].

  • Vortex the mixture for 5 minutes, then sonicate at 37°C for 15 minutes to remove entrapped air bubbles.

Step 2: Drug Loading

  • Add 2-CPMB to the blank vehicle at a concentration of 25 mg/g.

  • Stir magnetically at 40°C for 48 hours to reach thermodynamic equilibrium.

  • Centrifuge the mixture at 10,000 rpm for 15 minutes to precipitate any undissolved API. Extract the clear supernatant.

Step 3: Self-Validation (Spontaneous Emulsification Test)

  • Introduce 1 mL of the 2-CPMB SNEDDS into 250 mL of 0.1N HCl (simulated gastric fluid) at 37°C under gentle stirring (50 rpm).

  • Validation Criteria: The mixture must form a clear, bluish-opalescent nanoemulsion within 60 seconds (Grade A emulsification). Measure droplet size via Dynamic Light Scattering (DLS); target Z -average is < 150 nm with a Polydispersity Index (PDI) < 0.3[7].

Mechanistic Pathway Visualization

SNEDDS Cap SNEDDS Formulation (Oil + Surfactant + API) Disp Aqueous Dispersion (GI Tract Fluids) Cap->Disp Nano Spontaneous Nanoemulsion (< 150 nm droplets) Disp->Nano Lip Lipid Digestion & Mixed Micelle Formation Nano->Lip Abs Enterocyte Uptake (Bypassing Dissolution) Lip->Abs Sys Systemic Circulation (Enhanced Bioavailability) Abs->Sys

In vivo pathway of SNEDDS dispersion, digestion, and enterocyte uptake in the GI tract.

Comparative Formulation Performance Data

The ultimate validation of these formulation strategies lies in their ability to enhance the apparent solubility and systemic exposure of the API compared to the unformulated crystalline powder.

Table 2: Comparative In Vitro and Pharmacokinetic Performance (Model Data)

Formulation TypeApparent Aqueous Solubility (µg/mL)Droplet/Particle SizeRelative Bioavailability (AUC)
Pure Crystalline 2-CPMB 8.5> 10,000 nm100% (Baseline)
HPMCAS ASD (Spray Dried) 480.0 (Supersaturated)~ 2,500 nm340%
Castor Oil SNEDDS > 2,500.0 (Solubilized)115 nm520%

Note: SNEDDS consistently outperforms ASDs for highly lipophilic benzamides due to the elimination of the precipitation risk in the lower GI tract, maintaining the drug in a fully solubilized lipidic state[5].

References

  • Synthesis of 2-(cyclopropylmethoxy)
  • Formulation, characterization, in vitro and in vivo evaluation of castor oil based self-nano emulsifying levosulpiride delivery systems Journal of Microencapsulation - Taylor & Francis URL
  • Self-Emulsifying Drug Delivery Systems: An Alternative Approach to Improve Brain Bioavailability of Poorly Water-Soluble Drugs through Intranasal Administration MDPI URL
  • WO2017149550A1 - Amorphous form of 4-methyl-n-[3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide PMC - National Institutes of Health URL
  • Molecular Dynamics Simulations of Self-Emulsifying Drug-Delivery Systems (SEDDS)

Sources

Application Note: Preparation and Certification of Analytical Reference Standards for 2-(Cyclopropylmethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(Cyclopropylmethoxy)benzamide is a critical structural motif and synthetic intermediate in the development of benzamide-class therapeutics, particularly 5-HT3 and 5-HT4 receptor modulators. As regulatory bodies increasingly scrutinize impurity profiles, establishing a highly pure (>99.5%) and fully characterized analytical reference standard is paramount for accurate assay calibration and impurity tracking. This technical guide details a self-validating, cGMP-aligned protocol for the synthesis, purification, and mass-balance certification of 2-(Cyclopropylmethoxy)benzamide, adhering strictly to global pharmacopeial standards.

Regulatory Context & Scientific Rationale

In pharmaceutical development, the integrity of analytical data relies entirely on the quality of the reference standards used. According to USP General Chapter <11> Reference Standards [1] and ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients [2], primary reference standards must be highly characterized specimens whose purity and identity are established through rigorous, orthogonal analytical techniques.

For 2-(Cyclopropylmethoxy)benzamide, potential impurities include unreacted salicylamide, mis-alkylated byproducts, and residual cyclopropylmethyl bromide (a potential genotoxic impurity). Therefore, the preparation of this standard requires a targeted purification strategy designed to eliminate these specific process-related impurities, followed by an absolute purity determination[3].

Synthesis and Purification Strategy

The synthesis of 2-(Cyclopropylmethoxy)benzamide proceeds via a Williamson ether synthesis, coupling salicylamide with cyclopropylmethyl bromide in the presence of a strong base[4].

Mechanistic Causality & Experimental Choices:

  • Base Selection (KOH): Potassium hydroxide is selected to selectively deprotonate the phenolic hydroxyl group of salicylamide ( pKa​≈8.2 ) rather than the amide nitrogen ( pKa​≈15 ). This ensures regioselective O-alkylation over N-alkylation.

  • Solvent (Absolute Ethanol): Facilitates the solubility of the phenoxide intermediate while allowing the reaction to be driven to completion at reflux temperatures without the hydrolytic side reactions associated with aqueous solvents[4].

  • Purification Logic (Phase-Selective Clearance): The crude product inevitably contains residual salicylamide. A biphasic extraction using 10% KOH selectively partitions the unreacted phenolic starting material into the aqueous layer (as a water-soluble potassium salt), while the neutral target ether remains in the organic phase (toluene/ethyl acetate)[4]. Subsequent recrystallization eliminates trace organic impurities and establishes a defined crystal lattice, which is critical for the thermal stability and long-term storage of the reference standard.

SynthesisPathway SM1 Salicylamide (Phenolic OH) Reaction Williamson Ether Synthesis KOH / EtOH, Reflux SM1->Reaction SM2 Cyclopropylmethyl Bromide SM2->Reaction Crude Crude Mixture (Target + Unreacted SM + Salts) Reaction->Crude Extraction Liquid-Liquid Extraction (10% KOH / Toluene:EtOAc) Crude->Extraction Aqueous Aqueous Phase (Phenoxide Salts & KBr) Extraction->Aqueous Removes Organic Organic Phase (Target Compound) Extraction->Organic Retains Cryst Recrystallization (Heptane/EtOAc) Organic->Cryst Pure Pure 2-(Cyclopropylmethoxy)benzamide (>99.5%) Cryst->Pure

Synthesis and purification pathway emphasizing phase-selective impurity clearance.

Analytical Characterization & Mass Balance Workflow

To qualify the material as a Primary Reference Standard, a "self-validating" mass balance approach is employed. This method does not rely on a pre-existing standard; instead, it determines absolute purity by subtracting all measurable impurities from 100%[3].

The Mass Balance Equation:

graphic Purity}{100}
Orthogonal Testing Requirements
  • Structural Elucidation: 1H -NMR, 13C -NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm molecular connectivity and exact mass.

  • Chromatographic Purity: HPLC with Diode Array Detection (DAD) to quantify related organic impurities.

  • Volatile Impurities: Karl Fischer (KF) titration for water content; Headspace Gas Chromatography (HS-GC-FID) for residual ethanol, toluene, and ethyl acetate.

  • Inorganic Impurities: Residue on Ignition (ROI) / Sulfated Ash to quantify residual potassium salts.

MassBalance cluster_tests Orthogonal Analytical Testing Start Purified Batch HPLC HPLC-DAD (Organic Purity) Start->HPLC KF Karl Fischer (Water Content) Start->KF GC HS-GC-FID (Residual Solvents) Start->GC ROI Residue on Ignition (Inorganics) Start->ROI Calc Mass Balance Calculation 100% - (Water + Solvents + ROI) HPLC->Calc KF->Calc GC->Calc ROI->Calc Cert Certified Primary Reference Standard Calc->Cert

Orthogonal testing framework for absolute purity determination via mass balance.

Experimental Protocols

Protocol A: Synthesis and High-Yield Purification

Note: This protocol is scaled and adapted from established etherification methodologies to achieve reference-standard grade purity[4].

Step 1: Reaction Setup

  • Charge a clean, dry 500 mL round-bottom flask with 15.22 g of Salicylamide (0.111 mol) and 100 mL of absolute ethanol.

  • Add 7.73 g of Potassium Hydroxide (85% pellets, ~0.117 mol). Stir at ambient temperature for 15 minutes to form the potassium phenoxide salt.

  • Dropwise, add 16.02 g of Cyclopropylmethyl bromide (0.118 mol) via an addition funnel over 10 minutes.

  • Affix a reflux condenser and heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere for 9.5 hours.

Step 2: Workup and Extraction

  • Cool the reaction mixture to room temperature. Filter through a Celite pad to remove precipitated potassium bromide (KBr).

  • Concentrate the filtrate under reduced pressure (rotary evaporator, 40°C) to yield a crude oil.

  • Dissolve the oil in 200 mL of a 1:1 (v/v) mixture of Toluene and Ethyl Acetate.

  • Transfer to a separatory funnel. Wash the organic layer with 10% aqueous KOH solution (2 × 30 mL) to selectively remove unreacted salicylamide.

  • Wash with deionized water (50 mL) and saturated brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under vacuum.

Step 3: Reference Standard Grade Crystallization

  • Dissolve the resulting oil in a minimum volume of hot Ethyl Acetate (~20 mL).

  • Slowly add Heptane (~60 mL) while maintaining heating until the solution becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, then chill to 4°C for 4 hours to induce crystallization.

  • Filter the white crystalline solid, wash with cold heptane, and dry in a vacuum oven at 40°C for 24 hours to constant weight. (Expected mp: 95°-100°C).

Protocol B: HPLC Method for Chromatographic Purity

To ensure accurate quantification of related substances, a stability-indicating gradient HPLC method is utilized.

Table 1: HPLC Parameters and Gradient Program

ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 µm (e.g., Waters XBridge)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm (DAD)
Injection Volume 10 µL
Sample Conc. 1.0 mg/mL in Diluent (50:50 Water:Acetonitrile)

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
5.09010
20.01090
25.01090
25.19010
30.09010
Protocol C: Certification and Documentation
  • Execute Testing: Perform HPLC, KF, HS-GC, and ROI in triplicate to ensure statistical confidence.

  • Calculate Mass Balance: Utilize the formula provided in Section 4.

  • Generate Certificate of Analysis (CoA): The CoA must include structural confirmation spectra (NMR/IR), tabulated purity data, storage conditions (e.g., "Store at 2-8°C, protect from light"), and a defined re-test date in accordance with ICH Q7 guidelines[2][5].

Data Presentation: Example Certification Results

Table 2: Representative Mass Balance Certification Data

Analytical TestMethodResultLimit / Acceptance Criteria
Appearance VisualWhite crystalline powderWhite to off-white powder
Identification 1H -NMR & 13C -NMRConforms to structureConforms to structure
Chromatographic Purity HPLC-UV (220 nm)99.85%≥ 99.50%
Water Content Karl Fischer0.12%≤ 0.50%
Residual Solvents HS-GC-FID0.05% (Ethyl Acetate)≤ 0.50% (Total)
Residue on Ignition USP <281>0.02%≤ 0.10%
Absolute Purity Mass Balance 99.66% ≥ 99.0% (As is basis)

Calculation Verification: [100%−(0.12%+0.05%+0.02%)]×(99.85%/100)=99.81%×0.9985=99.66%

Conclusion

The preparation of an analytical reference standard for 2-(Cyclopropylmethoxy)benzamide requires precise execution of both synthetic purification and rigorous orthogonal analysis. By leveraging a phase-selective workup and a mass-balance characterization strategy, laboratories can produce highly reliable, self-validating standards that comply with stringent global regulatory expectations[1][2].

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from: [Link]

  • PrepChem. Synthesis of 2-(cyclopropylmethoxy)benzamide. Retrieved from: [Link]

  • Lachman Consultants. Are You Handling USP Reference Standards Appropriately? Retrieved from: [Link]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in 2-(Cyclopropylmethoxy)benzamide synthesis pathways

Author: BenchChem Technical Support Team. Date: April 2026

An Expert's Guide to Overcoming Low Yields in 2-(Cyclopropylmethoxy)benzamide Synthesis

Welcome to the technical support center for the synthesis of 2-(Cyclopropylmethoxy)benzamide. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) encountered during the synthesis of this important molecule. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to help you navigate the common pitfalls and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic pathways to 2-(Cyclopropylmethoxy)benzamide?

A1: There are two primary and logically sound synthetic routes, with the main difference being the sequence of the etherification and amidation steps. The choice between them often depends on the availability of starting materials, scale, and the chemist's familiarity with the reactions.

  • Route A: Etherification Followed by Amidation. This is often the preferred route. It begins with the Williamson ether synthesis on a readily available salicylic acid derivative (like methyl salicylate), followed by the conversion of the resulting ester or carboxylic acid into the primary amide.

  • Route B: Amidation Followed by Etherification. This route starts with salicylamide, a commercially available solid, and introduces the cyclopropylmethoxy group in the second step. While feasible, this route can sometimes be complicated by the lower solubility of salicylamide and potential side reactions involving the amide nitrogen under basic conditions.

cluster_0 Route A: Etherification First cluster_1 Route B: Amidation First Salicylate Methyl Salicylate or Salicylic Acid Ether Methyl 2-(Cyclopropylmethoxy)benzoate Salicylate->Ether Williamson Ether Synthesis AmideA 2-(Cyclopropylmethoxy)benzamide Ether->AmideA Amidation Salicylamide Salicylamide AmideB 2-(Cyclopropylmethoxy)benzamide Salicylamide->AmideB Williamson Ether Synthesis

Caption: Primary synthetic pathways to 2-(Cyclopropylmethoxy)benzamide.

Q2: What are the most critical parameters to control for a high-yield synthesis?

A2: Regardless of the chosen route, success hinges on meticulous control over a few key parameters:

  • Anhydrous Conditions: The Williamson ether synthesis is notoriously sensitive to moisture, which can consume the base and hydrolyze the alkylating agent.[1] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Base Selection and Stoichiometry: The choice and amount of base are critical for the etherification step. A base that is too weak will result in incomplete deprotonation of the phenol, while an excessively strong base or high concentration can promote side reactions.

  • Temperature Control: Both etherification and amidation (especially via an acid chloride) are temperature-sensitive. Higher temperatures can accelerate desired reactions but often disproportionately favor undesired pathways like E2 elimination or hydrolysis.[2] It is recommended to monitor reactions closely and maintain optimal temperature ranges.

  • Purity of Reagents: Use high-purity starting materials and reagents. For instance, (bromomethyl)cyclopropane can degrade over time, and old thionyl chloride can lead to poor yields in the acid chloride formation.

Troubleshooting Guide: Low Yields in Synthesis

This section directly addresses specific experimental failures you may encounter.

Problem Area 1: Low Yield in Williamson Ether Synthesis Step

This step involves the O-alkylation of a phenol with (bromomethyl)cyclopropane or a related halide. Low yields are a frequent complaint.

Q: My etherification of methyl salicylate or salicylamide is giving very low yields (<40%). What are the most probable causes and how do I fix them?

A: Low yields in this step are almost always traced back to one of four areas: inefficient deprotonation, competing side reactions, poor solvent choice, or reagent quality.

Causality and Solutions:

  • Incomplete Deprotonation: The phenolic proton must be fully removed to generate the nucleophilic phenoxide. If the base is too weak or insufficient, a significant portion of your starting material will remain unreacted.

    • Solution: Switch to a stronger base. While potassium carbonate (K₂CO₃) is common, it may not be sufficient. Sodium hydride (NaH) is a more powerful, non-nucleophilic base that ensures complete deprotonation.[2] Use a slight excess (1.1-1.2 equivalents) to ensure full conversion.

  • Side Reaction (E2 Elimination): The generated phenoxide is not only a nucleophile but also a base. It can react with the alkyl halide via an E2 elimination pathway to form an alkene, consuming your reagents. This is especially favored at higher temperatures.[2]

    • Solution: Control the temperature strictly. Start the reaction at room temperature or slightly below and only gently heat if necessary (typically 50-80 °C).[3] Monitor the reaction by TLC to find the lowest effective temperature.

  • Poor Solvent Choice: The solvent plays a crucial role in solvating the ions and influencing reactivity. Protic solvents (like ethanol) can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[1]

    • Solution: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF) or acetonitrile are excellent choices as they effectively solvate the cation, leaving a highly reactive "naked" phenoxide anion.[3]

  • Hydrolysis of Alkylating Agent: If water is present, your alkyl halide can be hydrolyzed, and the base can be quenched.

    • Solution: Ensure strictly anhydrous conditions. Dry your solvents and glassware thoroughly before use.[1]

Troubleshooting Workflow: Williamson Ether Synthesis

Start Low Yield in Etherification Step CheckSM TLC shows mostly unreacted starting material? Start->CheckSM CheckBase Is base strong enough? (e.g., NaH vs K2CO3) CheckSM->CheckBase Yes CheckByproduct TLC shows unknown byproduct (less polar than product)? CheckSM->CheckByproduct No CheckAnhydrous Were conditions strictly anhydrous? CheckBase->CheckAnhydrous Yes UseStrongerBase Action: Use NaH in DMF. Ensure 1.1 eq. CheckBase->UseStrongerBase No DryReagents Action: Oven-dry glassware. Use anhydrous solvent. CheckAnhydrous->DryReagents No CheckAnhydrous->CheckByproduct Yes Success Yield Improved UseStrongerBase->Success DryReagents->Success CheckTemp Was reaction temp > 80°C? CheckByproduct->CheckTemp Yes LowerTemp Action: Run reaction at a lower temperature (e.g., 50°C). Monitor progress. CheckTemp->LowerTemp Yes CheckTemp->Success No LowerTemp->Success

Caption: Troubleshooting workflow for the Williamson ether synthesis step.

Protocol: High-Yield Synthesis of Methyl 2-(Cyclopropylmethoxy)benzoate

  • Preparation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Solvent Addition: Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully add anhydrous DMF.

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of methyl salicylate (1.0 eq.) in anhydrous DMF dropwise. Stir at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Alkylation: Add (bromomethyl)cyclopropane (1.1 eq.) dropwise at room temperature.

  • Reaction: Gently heat the mixture to 50-60 °C and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[3]

  • Work-up: Cool the reaction to room temperature and quench by carefully adding it to ice-cold water. Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.

Problem Area 2: Low Yield in Amide Formation Step

This step typically involves converting 2-(cyclopropylmethoxy)benzoic acid or its corresponding methyl ester into the primary amide.

Q: I have successfully made 2-(cyclopropylmethoxy)benzoic acid, but my attempts to convert it to the amide are failing. What is the most reliable method?

A: Direct conversion of a carboxylic acid to a primary amide with ammonia is challenging and requires harsh conditions.[4] The most reliable lab-scale method involves activating the carboxylic acid, most commonly by converting it to an acyl chloride.

Causality and Solutions:

  • Inefficient Acid Activation: The hydroxyl group of a carboxylic acid is a poor leaving group. It must be converted into a better one.

    • Solution: Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] Thionyl chloride is often preferred for its cost-effectiveness; the byproducts (SO₂ and HCl) are gases, which simplifies workup.

  • Hydrolysis of the Acyl Chloride: The intermediate acyl chloride is highly reactive and readily hydrolyzes back to the carboxylic acid if it comes into contact with water.[7]

    • Solution: Perform the reaction under strictly anhydrous conditions. Use a sealed system and add the subsequent ammonia source carefully to a cold solution of the acyl chloride.

  • Incomplete Ammonolysis: After forming the acyl chloride, it must react with an ammonia source.

    • Solution: Add the crude acyl chloride solution slowly to a cold, concentrated solution of ammonium hydroxide. Vigorous stirring is essential. Maintaining a low temperature during the addition minimizes side reactions.

Comparison of Amidation Methods

MethodActivating AgentTypical ConditionsProsCons
Acid Chloride Thionyl Chloride (SOCl₂)Reflux in SOCl₂ or with cat. DMF, then add to NH₄OH[6]High yield, inexpensive, volatile byproductsHarsh/corrosive reagent, moisture-sensitive intermediate[7]
Coupling Agent HATU, HOBt, EDCCarboxylic acid, amine source, coupling agent, base (DIPEA) in DCM or DMF[8]Mild conditions, high functional group toleranceExpensive reagents, byproduct removal can be difficult
Direct Amidation None (Thermal)High temperature (>150 °C) with ammonia source[4]Atom economical, no activating agentsHarsh conditions, not suitable for sensitive molecules, often low yield

Protocol: Amide Formation via the Acid Chloride Route

  • Acid Chloride Formation: In a fume hood, add 2-(cyclopropylmethoxy)benzoic acid (1.0 eq.) to a round-bottom flask. Add thionyl chloride (SOCl₂, 2-3 eq.) and a catalytic drop of DMF.[8]

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 1-2 hours. The solution should become clear.

  • Removal of Excess Reagent: Cool the mixture to room temperature and remove the excess thionyl chloride under reduced pressure (a rotary evaporator connected to a base trap is recommended).

  • Amidation: Cool a beaker of concentrated ammonium hydroxide (NH₄OH) in an ice bath. Slowly and carefully add the crude acyl chloride to the cold, stirred ammonium hydroxide solution. A white solid should precipitate immediately.

  • Isolation: Continue to stir the mixture vigorously for 15-30 minutes.[7] Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product thoroughly with ice-cold water to remove any ammonium salts. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure 2-(cyclopropylmethoxy)benzamide.

References

  • BenchChem. (2025). Troubleshooting low yield in Williamson ether synthesis of crown ethers. BenchChem.
  • BenchChem. (2025). Troubleshooting guide for Williamson ether synthesis with secondary iodides. BenchChem.
  • Chemistry Steps. (2025). Converting Amines to Amides. Chemistry Steps.
  • L.S.College, Muzaffarpur. (2021). Williamson ether synthesis. L.S.College, Muzaffarpur.
  • BenchChem. (2025). Identifying and minimizing side reactions in benzamide synthesis. BenchChem.
  • Di, M., et al. (2021).
  • Furia, E., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal.
  • Praveen, P. (2022). Synthesis of N- Benzamide Derivatives and Their In-Vitro Antimicrobial Activity.

Sources

Preventing degradation of 2-(Cyclopropylmethoxy)benzamide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(Cyclopropylmethoxy)benzamide . As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities of this active pharmaceutical ingredient (API) and provide field-proven, self-validating protocols to prevent its degradation during long-term storage.

This guide abandons generic advice in favor of mechanistic causality, ensuring that your formulation and storage strategies are grounded in rigorous chemical logic.

Section 1: Core Degradation Mechanisms (The "Why")

FAQ 1: Why does 2-(Cyclopropylmethoxy)benzamide degrade over time, and what are the primary pathways?

The structural architecture of 2-(Cyclopropylmethoxy)benzamide contains two primary sites susceptible to chemical degradation: the amide bond and the ether linkage .

  • Amide Hydrolysis: The carbonyl carbon of the benzamide group is electrophilic. In the presence of moisture, and accelerated by pH extremes or heat, it undergoes nucleophilic attack by water. This cleaves the amide bond, yielding 2-(cyclopropylmethoxy)benzoic acid and ammonia [1].

  • Ether Cleavage: While aliphatic ethers are generally stable, the cyclopropylmethoxy group positioned ortho to the amide can undergo cleavage under strong acidic stress. The ether oxygen becomes protonated, and the adjacent amide group can facilitate intramolecular catalysis, leading to the expulsion of cyclopropylmethanol and the formation of salicylamide (2-hydroxybenzamide).

DegradationPathways API 2-(Cyclopropylmethoxy)benzamide (Intact API) Hydrolysis Amide Hydrolysis (Moisture / Heat / pH Extremes) API->Hydrolysis EtherCleavage Ether Cleavage (Strong Acidic Conditions) API->EtherCleavage Deg1 2-(Cyclopropylmethoxy)benzoic acid + Ammonia Hydrolysis->Deg1 Deg2 Salicylamide + Cyclopropylmethanol EtherCleavage->Deg2

Potential degradation pathways of 2-(Cyclopropylmethoxy)benzamide.

FAQ 2: How does moisture specifically trigger the degradation of the benzamide moiety?

Moisture acts as both a plasticizer in solid-state formulations (increasing molecular mobility) and a direct reactant in hydrolytic degradation [2]. In an aqueous or high-humidity environment, the hydrolysis of the amide group is either specific-acid catalyzed (where H3​O+ protonates the carbonyl oxygen, increasing its electrophilicity) or specific-base catalyzed (where OH− directly attacks the carbonyl carbon) [1]. The bulky cyclopropylmethoxy group provides some steric hindrance, but it is insufficient to prevent the formation of the tetrahedral intermediate over long-term storage if water activity ( aw​ ) is not strictly controlled.

Section 2: Troubleshooting Storage & Handling Issues (The "What went wrong")

FAQ 3: My HPLC chromatogram of a stressed sample shows a new peak. How do I identify it?

If your stability-indicating HPLC-UV method reveals a new peak, you must differentiate between the two primary degradants.

  • If the peak is more polar (elutes earlier on a C18 Reverse-Phase column): It is likely salicylamide , resulting from ether cleavage. The loss of the lipophilic cyclopropylmethyl group significantly reduces the molecule's retention time.

  • If the peak is highly pH-dependent in its retention: It is likely 2-(cyclopropylmethoxy)benzoic acid , resulting from amide hydrolysis. Carboxylic acids ionize at a pH above their pKa (~4.0), drastically shifting their retention time depending on the mobile phase buffer.

Self-Validation Tip: Run the degraded sample using a mobile phase buffered at pH 2.5 and then at pH 6.0. If the new peak shifts significantly earlier at pH 6.0, it confirms the presence of the ionizable carboxylic acid degradant.

Section 3: Validated Experimental Protocols (The "How to fix/prevent")

FAQ 4: What is the recommended protocol for conducting forced degradation and long-term stability testing?

To ensure regulatory compliance and accurately predict the shelf-life of 2-(Cyclopropylmethoxy)benzamide, you must subject the API to forced degradation studies followed by formal ICH Q1A stability testing [3].

Step-by-Step Forced Degradation Methodology

This protocol is designed as a self-validating system; the neutralization steps ensure that degradation halts exactly at the target timepoint, preventing artifact formation during the HPLC queue.

  • Stock Preparation: Dissolve 2-(Cyclopropylmethoxy)benzamide in an inert diluent (e.g., 50:50 Acetonitrile:Water) to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis: Mix 5.0 mL of stock with 5.0 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Validation: Neutralize immediately with 5.0 mL of 0.1 N NaOH prior to injection.

  • Base Hydrolysis: Mix 5.0 mL of stock with 5.0 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Validation: Neutralize immediately with 5.0 mL of 0.1 N HCl prior to injection.

  • Oxidative Stress: Mix 5.0 mL of stock with 5.0 mL of 3% H2​O2​ . Store at room temperature in the dark for 24 hours.

  • Analysis: Analyze via HPLC-DAD. Ensure the mass balance is >95% (Sum of API + Degradant peak areas ≈ Initial API peak area) to confirm no volatile or non-UV-absorbing degradants were missed.

StabilityWorkflow Start Initiate Stability Study (ICH Q1A Guidelines) Prep Sample Preparation (Solid API & Solution) Start->Prep Cond1 Long-Term Storage (25°C/60% RH or 30°C/65% RH) Prep->Cond1 Cond2 Accelerated Storage (40°C/75% RH) Prep->Cond2 Cond3 Forced Degradation (Acid/Base/Oxidative/Thermal) Prep->Cond3 Analysis HPLC-UV/MS Analysis (Quantify Degradants) Cond1->Analysis Cond2->Analysis Cond3->Analysis Review Data Review & Shelf-Life Determination Analysis->Review

Workflow for forced degradation and ICH-compliant long-term stability testing.

Quantitative Storage Conditions (ICH Q1A)

Once the stability-indicating method is validated via forced degradation, proceed with formal stability testing. The following table summarizes the mandatory conditions for API evaluation [3].

Study TypeStorage ConditionMinimum Time PeriodTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

Section 4: Formulation and Storage Best Practices

FAQ 5: How should I store the bulk API vs. aqueous formulations to prevent degradation?

The chemical rationale for drug stability dictates that preventing degradation is exponentially easier than mitigating it post-occurrence [4].

  • Bulk Solid API: Store in high-density polyethylene (HDPE) containers double-lined with low-density polyethylene (LDPE) bags. Insert silica gel desiccants between the LDPE bags (never in direct contact with the API) to maintain a microenvironment with low water activity, completely arresting the hydrolytic pathway.

  • Aqueous Formulations: If formulating 2-(Cyclopropylmethoxy)benzamide into a liquid dosage form, you must construct a pH-rate profile during pre-formulation. Because amide hydrolysis is catalyzed by both specific acids and bases, formulate the solution at the pH of maximum stability (typically between pH 4.5 and 6.5 for benzamides). Use a non-nucleophilic buffer system (e.g., acetate or citrate) to avoid general base catalysis [1].

References
  • Drug Degradation Pathways. Pharmacy 180. Available at:[Link]

  • CHAPTER 2: Hydrolytic Degradation. The Royal Society of Chemistry Books. Available at:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • A chemical rationale of drug stability and degradation - An insightful approach. IP International Journal of Comprehensive and Advanced Pharmacology. Available at:[Link]

Purification techniques for isolating 2-(Cyclopropylmethoxy)benzamide from reaction byproducts

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges during the isolation of aryl ethers synthesized via the Williamson ether pathway[1],[2]. The synthesis of 2-(cyclopropylmethoxy)benzamide typically involves reacting salicylamide with cyclopropylmethyl bromide under basic conditions (e.g., KOH in absolute ethanol)[3].

Because this reaction relies on an SN2 mechanism[1],[2], the phenoxide acts as the primary nucleophile attacking the primary alkyl halide[4]. However, side reactions and incomplete conversions can complicate purification. The key to a self-validating purification protocol is exploiting the distinct physicochemical properties—specifically pKa differences—between the target molecule and the reaction matrix[3].

Diagnostic Data: Impurities & Byproducts

Before troubleshooting, it is critical to understand the quantitative properties of the components in your crude mixture. This allows for logical, causality-driven purification choices.

CompoundRole in SynthesisMW ( g/mol )pKaKey Physical PropertyTargeted Removal Strategy
2-(Cyclopropylmethoxy)benzamide Target Product 191.23N/Amp: 95–100 °CCrystallization from Toluene/EtOAc
Salicylamide Starting Material137.14~8.2 (Phenol)Soluble in basic aq.10% KOH aqueous wash
Cyclopropylmethyl bromide Alkylating Agent135.00N/Abp: 105–107 °CHigh vacuum evaporation
2-(Cyclopropylmethoxy)benzoic acid Hydrolysis Byproduct192.21~4.0 (Acid)Soluble in basic aq.10% KOH aqueous wash
N-(Cyclopropylmethyl)-2-hydroxybenzamide N-Alkylation Byproduct191.23~8.2 (Phenol)Isobaric to targetStrict stoichiometry control
Troubleshooting Guide & FAQs

Q1: Why does my crude product contain significant amounts of unreacted salicylamide, and how can I selectively remove it? A1: Salicylamide possesses a phenolic hydroxyl group with a pKa of approximately 8.2. During the Williamson ether synthesis, incomplete alkylation leaves this phenol unreacted[3]. Because the target molecule, 2-(cyclopropylmethoxy)benzamide, is an ether and lacks this acidic proton, you can selectively deprotonate the unreacted salicylamide using a mild base wash (e.g., 10% KOH)[3]. The resulting phenoxide partitions into the aqueous layer, while the target ether remains in the organic phase (e.g., toluene/ethyl acetate)[3].

Q2: My isolated product is an oil that refuses to crystallize, despite the literature melting point being 95-100 °C. What causes this and how is it resolved? A2: Oiling out (coacervation) rather than crystallization is typically caused by residual lipophilic impurities—most commonly unreacted cyclopropylmethyl bromide or trapped reaction solvents (toluene/ethyl acetate) that disrupt the crystal lattice[3]. To resolve this, ensure complete removal of volatiles under high vacuum. If the oil persists, trituration with a non-polar anti-solvent like hexanes or petroleum ether will force the precipitation of the benzamide. The pure product should yield crystals with a melting point of 95°-100° C[3].

Q3: I am detecting an impurity with the same mass as the product (isobaric). What is it, and how do I prevent it? A3: This is likely the N-alkylated byproduct. While the phenoxide oxygen is a harder and more reactive nucleophile (favoring O-alkylation thermodynamically and kinetically in an SN2 mechanism[1],[4]), the amide nitrogen can act as a competing nucleophile if the reaction is overheated or if a large excess of base is used[5]. To minimize N-substituted amides, strictly control the stoichiometry and avoid prolonged reflux beyond the standard 9.5 hours[3],[5].

Experimental Protocol: Isolation & Purification

This step-by-step methodology is a self-validating system designed to isolate 2-(cyclopropylmethoxy)benzamide from a standard ethanolic reaction mixture[3].

  • Filtration & Concentration: After refluxing the reaction mixture (salicylamide, KOH, and cyclopropylmethyl bromide in absolute ethanol) for 9.5 hours, cool the flask to room temperature[3]. Filter the mixture to remove inorganic byproducts (e.g., KBr) and evaporate the ethanolic filtrate under reduced pressure to yield a crude oil[3].

  • Reconstitution: Dissolve the crude oil in a 1:1 mixture of toluene and ethyl acetate (e.g., 200 mL for a 15g scale reaction)[3].

  • Base Wash (Phenol Removal): Transfer the organic solution to a separatory funnel. Wash with 10% aqueous potassium hydroxide (KOH) solution (2 × 30 mL)[3]. Discard the lower aqueous layer, which contains the water-soluble potassium salt of unreacted salicylamide.

  • Neutralization & Brine Wash: Wash the organic layer with deionized water (50 mL) to remove residual base, followed by saturated aqueous sodium chloride (brine, 50 mL) to pre-dry the organic layer and remove water-soluble impurities[3],[6].

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄)[3],[6]. Swirl and let sit for 15 minutes. Filter off the drying agent.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator[6]. The resulting oil should spontaneously crystallize upon standing[3].

  • Validation: Verify purity by checking the melting point; pure 2-(cyclopropylmethoxy)benzamide melts at 95°-100° C[3].

Workflow and Mechanistic Visualizations

Workflow Crude Crude Reaction Mixture (Target + Impurities) Dissolve Dissolve in 1:1 Toluene:Ethyl Acetate Crude->Dissolve BaseWash Wash with 10% KOH (aq) Dissolve->BaseWash Aq1 Aqueous Layer (Salicylamide, Acid Byproducts) BaseWash->Aq1 Deprotonation Org1 Organic Layer (Target Ether, Alkyl Halide) BaseWash->Org1 Neutral Organics BrineWash Water & Brine Wash Org1->BrineWash Dry Dry over Na2SO4 & Concentrate BrineWash->Dry Pure Pure 2-(Cyclopropylmethoxy)benzamide (Crystals, mp 95-100°C) Dry->Pure Crystallization

Caption: Workflow for the purification of 2-(cyclopropylmethoxy)benzamide via acid-base extraction.

Pathway SM Salicylamide + Cyclopropylmethyl Bromide Base KOH / EtOH / Reflux SM->Base Target O-Alkylation (Target) 2-(Cyclopropylmethoxy)benzamide Base->Target Major Pathway (Kinetic/Thermodynamic) N_Alk N-Alkylation (Byproduct) Isobaric Impurity Base->N_Alk Excess Base/ Overheating Hydrolysis Amide Hydrolysis (Byproduct) 2-(Cyclopropylmethoxy)benzoic acid Base->Hydrolysis Trace Water

Caption: Mechanistic pathways showing target O-alkylation versus N-alkylation and hydrolysis byproducts.

Sources

Reducing off-target toxicity in 2-(Cyclopropylmethoxy)benzamide analogs

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Off-Target Toxicity in 2-(Cyclopropylmethoxy)benzamide Analogs

Welcome to the Technical Support Center. As drug development professionals, you know that the 2-(cyclopropylmethoxy)benzamide chemotype is highly valued in neuropharmacology—often utilized to target monoamine receptors like 5-HT3 or Dopamine D2/D3. However, the delicate interplay between the lipophilic cyclopropylmethoxy moiety and the basic amine side chains frequently introduces severe off-target liabilities.

This guide provides causal explanations, troubleshooting steps, and self-validating protocols to help you engineer out hERG inhibition, Cytochrome P450 (CYP450) time-dependent inhibition (TDI), and 5-HT2B agonism.

Section 1: Troubleshooting Guide & FAQs

Q1: Our lead 2-(cyclopropylmethoxy)benzamide analog shows potent efficacy but fails early safety screens due to high hERG channel liability. Why is this happening, and how can we design it out? The Causality: The hERG (Kv11.1) potassium channel possesses a large, promiscuous inner cavity lined with aromatic residues (Tyr652, Phe656)[1]. The 2-(cyclopropylmethoxy)benzamide scaffold typically pairs a lipophilic aromatic core with a basic amine (e.g., pyrrolidine or piperidine) to achieve primary target affinity. At physiological pH, the protonated amine interacts with Tyr652 via cation- π bonding, while the lipophilic cyclopropylmethoxy group anchors into hydrophobic pockets, perfectly satisfying the hERG pharmacophore[2]. The Mitigation: To mitigate this, you must disrupt the pharmacophore without losing primary target affinity. Proven strategies include:

  • Lowering pKa: Introduce electron-withdrawing groups (e.g., fluorine) adjacent to the basic amine to reduce its protonation state at pH 7.4.

  • Zwitterion Formation: Introduce a carboxylic acid to create a zwitterion, which drastically reduces hERG inner cavity permeability.

  • Steric Shielding: Add bulky alkyl groups around the basic amine to sterically hinder the cation- π interaction.

Q2: We are observing CYP450 time-dependent inhibition (TDI) in human liver microsomes (HLM). Is the cyclopropylmethoxy group responsible? The Causality: Yes. Cyclopropyl groups adjacent to heteroatoms (like the oxygen in your methoxy linker) are notorious structural alerts for mechanism-based inactivation[3]. Cytochrome P450 enzymes (particularly CYP3A4 and CYP1A2) can initiate a single-electron transfer (SET) or hydrogen atom transfer (HAT) at the α -carbon or heteroatom[4]. This generates a transient radical that triggers a rapid cyclopropyl ring-opening event, forming a highly reactive carbon-centered radical or an α,β -unsaturated aldehyde[3]. These electrophilic species covalently bind to the CYP450 heme or apoprotein, permanently inactivating the enzyme[4]. The Mitigation: You must block the initial oxidation or stabilize the ring:

  • Deuteration: Replace the protons on the α -carbon (methoxy linker) with deuterium to leverage the kinetic isotope effect, slowing down the HAT rate-limiting step.

  • Isosteric Replacement: Replace the cyclopropyl group with a gem-dimethyl, cyclobutyl, or oxetane ring, which resist ring-opening while maintaining similar spatial vectors[5].

Q3: How do we ensure our analogs do not cause drug-induced valvular heart disease (VHD)? The Causality: VHD is causally linked to the activation of 5-HT2B receptors expressed on cardiac valvular interstitial cells, leading to excessive mitogenesis and extracellular matrix deposition[6]. Benzamide derivatives can inadvertently mimic the indole ring of serotonin, acting as potent 5-HT2B agonists[7]. The Mitigation: Binding affinity ( Ki​ ) assays are insufficient because pure antagonists do not cause VHD. You must run a functional assay (e.g., Gq-coupled calcium mobilization or IP1 accumulation) to confirm that your compound is either a pure antagonist or lacks functional activity at 5-HT2B[6].

Section 2: Experimental Workflows & Self-Validating Protocols

Protocol 1: Automated Patch-Clamp Assay for hERG Inhibition

To ensure trustworthiness, this protocol utilizes a self-validating system with continuous baseline monitoring and reference controls to rule out false positives caused by poor cell health.

  • Objective: Quantify the IC50​ of hERG channel inhibition using a high-throughput automated patch-clamp system (e.g., SyncroPatch 384PE or QPatch)[8].

  • Step 1 (Cell Preparation): Culture HEK293 cells stably expressing the KCNH2 (hERG) gene. Harvest cells at 70-80% confluency to ensure optimal membrane health and high seal resistance[2].

  • Step 2 (System Priming): Prime the automated patch-clamp chip with intracellular solution (containing K-Aspartate and ATP) and extracellular solution (standard Tyrode's solution).

  • Step 3 (Seal Formation & Self-Validation): Dispense cells into the 384-well chip. Apply negative pressure to form a gigaseal (>1 G Ω ). Validation Check: Automatically exclude any well with a seal resistance < 500 M Ω or an unstable holding current at -80 mV[8].

  • Step 4 (Voltage Protocol): Apply the CiPA-validated voltage step protocol: Depolarize from a holding potential of -80 mV to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the characteristic hERG tail current[9].

  • Step 5 (Baseline Recording & Self-Validation): Record the tail current for 3 minutes in vehicle (0.1% DMSO) to establish a stable baseline. Validation Check: Exclude wells showing >10% current rundown before compound addition.

  • Step 6 (Compound Addition): Apply the 2-(cyclopropylmethoxy)benzamide analog in a cumulative concentration-response format (e.g., 0.1, 1, 10, 30 μ M). Apply the positive control (1 μ M Verapamil or E-4031) to a dedicated subset of wells[9].

  • Step 7 (Data Analysis): Calculate the percentage of tail current inhibition relative to the baseline. Generate an IC50​ curve using a 4-parameter logistic fit.

Protocol 2: Reactive Metabolite Trapping for CYP450 Bioactivation

Because the ring-opened radical is too transient to detect, this protocol uses Glutathione (GSH) as a surrogate nucleophile to trap the reactive intermediate, forming a stable thioether adduct that validates the bioactivation mechanism[3].

  • Objective: Detect and quantify cyclopropyl ring-opened reactive metabolites.

  • Step 1 (Incubation Mixture): Combine Human Liver Microsomes (HLM, 1 mg/mL protein), the test analog (10 μ M), and reduced Glutathione (GSH, 5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Step 2 (Initiation): Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH)[5].

  • Step 3 (Reaction & Quenching): Incubate at 37°C for 60 minutes. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Step 4 (Centrifugation & Recovery): Centrifuge at 14,000 x g for 15 minutes to precipitate microsomal proteins. The supernatant contains the stable GSH adducts.

  • Step 5 (LC-MS/MS Analysis): Analyze the supernatant using high-resolution mass spectrometry (HRMS). Scan for a neutral loss of 129 Da (characteristic of GSH adducts) and identify mass shifts corresponding to the parent mass + oxygen + GSH (+321 Da) minus the loss of hydrogen[3].

  • Step 6 (Negative Control Validation): Run a parallel incubation without NADPH. Validation Check: The absolute absence of GSH adducts in the -NADPH control confirms that the reactive species is strictly CYP450-dependent[5].

Section 3: Data Presentation

Table 1: Structure-Toxicity Relationship (STR) Mitigation Strategies

Off-Target LiabilityStructural CauseChemical Mitigation StrategyExpected Outcome
hERG Inhibition High lipophilicity + Basic amine ( pKa​ > 8.5)Fluorination of amine ringReduced pKa​ , decreased cation- π binding
hERG Inhibition Unrestricted basic amineAdd α -methyl groupSteric hindrance in hERG inner cavity
CYP450 TDI Cyclopropylmethoxy C-H bond α -DeuterationSlower HAT rate (Kinetic Isotope Effect)
CYP450 TDI Cyclopropyl ring strainReplace with Oxetane/gem-dimethylImproved metabolic stability, no ring opening
5-HT2B Agonism Indole-mimicking coreModify benzamide substitutionShift from agonism to antagonism

Table 2: Typical Assay Validation Parameters

AssayValidation ParameterAcceptance CriteriaReference Control
Automated Patch-Clamp Seal Resistance> 500 M Ω E-4031 ( IC50​ ~ 7-10 nM)
Automated Patch-Clamp Baseline Rundown< 10% over 3 minsVehicle (0.1% DMSO)
CYP450 Trapping Protein Recovery> 95% precipitationTienilic Acid (Positive Control)
5-HT2B Functional Z'-Factor> 0.5Serotonin ( EC50​ ~ 1-5 nM)

Section 4: Visualizations

CYP450_Activation A 2-(Cyclopropylmethoxy) benzamide B CYP450 Oxidation (HAT or SET) A->B NADPH + O2 C Radical Intermediate (Ring Opening) B->C Rate-limiting D Covalent Binding (Enzyme Inactivation) C->D Toxicity (TDI) E GSH Trapping (Stable Adduct) C->E In vitro assay

CYP450-mediated bioactivation and ring-opening pathway of cyclopropyl-containing analogs.

hERG_Workflow A Cell Preparation (HEK293-hERG) B Automated Patch-Clamp (Whole-cell configuration) A->B C Voltage Protocol (Depolarization to +20 mV) B->C Establish >500 MΩ seal D Compound Addition (Cumulative Dosing) C->D Record stable baseline E Data Analysis (IC50 Calculation) D->E Measure tail current

Automated high-throughput patch-clamp workflow for hERG channel inhibition screening.

Section 5: References

  • In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology - ACS Publications. [Link]

  • Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica - Taylor & Francis. [Link]

  • Selective 5-Hydroxytryptamine 2C Receptor Agonists Derived from the Lead Compound Tranylcypromine: Identification of Drugs with Antidepressant-Like Action. Journal of Medicinal Chemistry. [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. NCBI - PubMed Central. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Electrophysiological analysis of mammalian cells expressing hERG using automated 384-well-patch-clamp. NCBI - PubMed Central. [Link]

  • Inhibition of hERG K channels by verapamil at physiological temperature: Implications for the CiPA Initiative. bioRxiv. [Link]

Sources

Resolving baseline noise in LC-MS quantification of 2-(Cyclopropylmethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the LC-MS analysis of 2-(Cyclopropylmethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during quantitative analysis, with a specific focus on troubleshooting baseline noise. Our approach is rooted in explaining the causality behind experimental choices to empower you with a robust, self-validating system for your analyses.

Frequently Asked Questions (FAQs) & Troubleshooting

High baseline noise is a frequent issue in LC-MS analysis that can significantly compromise the limit of detection (LOD) and limit of quantitation (LOQ).[1][2] This section addresses the most common causes and provides systematic solutions.

Q1: I'm observing a high or erratic baseline in my blank injections. What are the primary sources of this noise?

An unstable baseline, even without a sample injection, points to contamination or instability within the LC-MS system itself.[3] The issue can generally be traced back to the mobile phase, the LC system components, or the mass spectrometer's ion source.

Underlying Causes & Explanations:

  • Mobile Phase Contamination: This is one of the most common culprits.[2][4] Impurities in solvents or additives, even in "LC-MS grade" reagents, can accumulate on the column and leach out during a run, causing a high background signal.[4][5] Common contaminants include plasticizers (like phthalates), polyethylene glycol (PEG), and metal ions.[6][7] Microbial growth in improperly stored or buffered mobile phases can also contribute to noise.[2][3]

  • Incomplete Mobile Phase Degassing: Dissolved gases in the mobile phase can form bubbles in the pump, column, or detector flow cell as pressure and temperature change, leading to pressure fluctuations and a noisy baseline.[1][8]

  • LC System Contamination & Leaks: Residual sample components, salts from previous runs, or column bleed can all contribute to background noise.[2][3] Even minute leaks in the system can introduce air, causing pressure instability and baseline disturbances.[1]

  • Ion Source Contamination: The ion source is where the analyte is ionized before entering the mass spectrometer. Contamination from non-volatile salts, sample matrix components, or mobile phase impurities can build up on the source components (e.g., the ESI needle, cone, or capillary), leading to an unstable ion signal and high background noise.[9]

Troubleshooting Workflow for Baseline Noise

This workflow provides a logical sequence of steps to identify and resolve the source of baseline noise.

G A Observe High Baseline Noise B Step 1: Mobile Phase & Solvent Check A->B C Prepare Fresh Mobile Phase (LC-MS Grade Solvents & Additives) B->C D Flush System with Fresh Mobile Phase C->D E Noise Resolved? D->E F Step 2: Isolate LC from MS E->F No Q Problem Solved E->Q Yes G Divert LC Flow to Waste (Before MS Inlet) F->G H Infuse Tuning Solution Directly into MS F->H I Is MS Signal Stable? H->I J Step 3: Investigate LC System I->J Yes (LC is the issue) N Step 4: Clean MS Ion Source I->N No (MS is the issue) K Check for Leaks (Fittings, Pump Seals) J->K L Systematically Clean LC Components (Injector, Column, Detector) K->L M Noise Resolved? L->M M->Q Yes R Contact Service Engineer M->R No O Follow Manufacturer's Protocol for Source Cleaning N->O P Noise Resolved? O->P P->Q Yes P->R No G cluster_0 ESI Source Optimization A Infuse Analyte Standard B Optimize Capillary Voltage A->B C Optimize Nebulizing Gas B->C D Optimize Drying Gas (Flow & Temp) C->D E Optimize Cone/Orifice Voltage D->E F Verify with LC Injection E->F

Sources

Validation & Comparative

2-(Cyclopropylmethoxy)benzamide vs. 2-Methoxybenzamide: A Comparative Guide on Binding Affinity and SAR

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the steric and electronic contributions of pharmacophores is critical for rational drug design. Benzamide derivatives are privileged scaffolds in medicinal chemistry, particularly for targeting Central Nervous System (CNS) targets like Dopamine (D2/D3) receptors and the Glycine Transporter 1 (GlyT-1).

The substitution at the ortho position of the benzamide ring acts as a conformational switch. This guide objectively compares the classic 2-methoxybenzamide moiety against the bulkier, more lipophilic 2-(cyclopropylmethoxy)benzamide analog, detailing the structural causality behind their binding affinities and providing field-proven protocols for experimental validation.

Structural Causality and Conformational Locking

The hallmark of ortho-alkoxybenzamides is their ability to form a robust intramolecular hydrogen bond between the ether oxygen and the amide NH. This interaction restricts the free rotation of the amide bond, locking the molecule into a coplanar conformation that is energetically pre-organized for receptor binding.

  • 2-Methoxybenzamide : The methyl group provides minimal steric hindrance. This allows the locked, coplanar system to fit snugly into narrow, highly constrained binding pockets. It is the gold standard for targets requiring a tight steric fit.

  • 2-(Cyclopropylmethoxy)benzamide : The addition of the cyclopropyl ring introduces significant steric bulk and increases lipophilicity (LogP). While it perfectly maintains the critical intramolecular H-bond, the cyclopropyl group projects outward into adjacent sub-pockets. This modification is highly advantageous for targets with larger, hydrophobic accessory pockets, but it will cause steric clashes in narrow binding clefts.

G A Ortho-Alkoxybenzamide Scaffold B 2-Methoxy Group (Small, Rigid) A->B C 2-(Cyclopropylmethoxy) Group (Bulky, Lipophilic) A->C D Intramolecular H-Bond (Ether O to Amide NH) B->D F Dopamine D2/D3 Pocket (Tight Fit) B->F High Affinity C->D G GlyT-1 / Extended Pockets (Hydrophobic Interaction) C->G Enhanced Affinity E Conformational Locking (Coplanar Benzamide) D->E E->F Favors E->G Favors

Logic flow of ortho-alkoxybenzamide conformational locking and target selectivity.

Comparative Binding Affinity Profile
Dopamine D2/D3 Receptors (Narrow Pocket Paradigm)

In the development of antipsychotics and D3-selective antagonists, the 2-methoxybenzamide moiety (found in classic drugs like sulpiride, raclopride, and novel agents like YM-43611) is essential[1]. The binding cleft of the D3 receptor perfectly accommodates the small methoxy group. Replacing the methoxy group with a bulkier cyclopropylmethoxy group typically leads to a precipitous drop in D2/D3 affinity due to steric repulsion with the receptor's transmembrane helices.

Glycine Transporter 1 (Extended Pocket Paradigm)

Conversely, in the development of , expanding the ortho-alkoxy group yields significant benefits[2]. Structure-Activity Relationship (SAR) studies demonstrate that transitioning from a 2-methoxybenzamide framework to a 2-(cyclopropylmethoxy)benzamide framework drastically improves binding affinity. For example, Compound 8 (a 2-(cyclopropylmethoxy)benzamide derivative) exhibits an exceptional GlyT-1 EC50 of 16 nM[2]. The cyclopropylmethoxy group effectively occupies a lipophilic accessory pocket within the transporter, enhancing both potency and target residence time.

Quantitative Data Comparison

The following table summarizes the physicochemical and binding metrics when transitioning from a methoxy to a cyclopropylmethoxy substituent on a standard benzamide scaffold.

Property / Metric2-Methoxybenzamide Derivatives2-(Cyclopropylmethoxy)benzamide DerivativesCausality / Impact
Steric Bulk (Volume) LowHighDictates the ability to enter narrow vs. wide binding pockets.
Lipophilicity ( Δ LogP) Baseline+ ~1.0 to 1.5 log unitsCyclopropylmethoxy enhances membrane permeability and BBB crossing.
Intramolecular H-Bond Yes (Strong)Yes (Strong)Both maintain the active coplanar conformation required for GPCRs.
Dopamine D3 Affinity High (Sub-nanomolar Ki​ )[1]Low to ModerateBulky cyclopropyl clashes with D3 receptor residues.
GlyT-1 Affinity Moderate (~100-500 nM)Excellent (16 nM EC50​ )[2]Cyclopropylmethoxy fills the hydrophobic accessory pocket.
Experimental Protocols for Binding Affinity Validation

To objectively compare these two fragments, researchers must employ robust, self-validating assays. Below are the step-by-step methodologies for synthesizing the probes and evaluating their binding kinetics.

Protocol A: Synthesis of Benzamide Probes

Causality: To ensure the binding differences are solely due to the ortho-substitution, identical amine coupling partners must be used. We utilize EDC/HOBt coupling to provide a mild, self-validating environment that prevents racemization.

  • Precursor Alkylation : Synthesize 2-(cyclopropylmethoxy)benzoic acid by alkylating salicylic acid (or salicylamide) with cyclopropylmethyl bromide and potassium hydroxide in absolute ethanol under reflux for 9.5 hours[3].

  • Activation : Dissolve the respective carboxylic acid (2-methoxybenzoic acid or 2-(cyclopropylmethoxy)benzoic acid) in anhydrous DMF.

  • Coupling : Add coupling reagents EDC (1.5 eq) and HOBt (1.5 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Amidation : Introduce the target amine (e.g., a piperazine derivative) and DIPEA (2.0 eq). Stir for 12 hours.

  • Purification : Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to yield the pure benzamide probes.

Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Causality: SPR provides real-time kinetic data ( Kon​ , Koff​ ), which is superior to endpoint assays (like IC50​ ) for understanding how the bulky cyclopropyl group affects target residence time (hydrophobic trapping).

  • Sensor Chip Preparation : Immobilize the purified target protein (e.g., GlyT-1 in lipid nanodiscs) onto a CM5 sensor chip via standard amine coupling (EDC/NHS activation). Block excess reactive groups with ethanolamine.

  • Analyte Dilution : Prepare a 2-fold dilution series of the synthesized benzamide ligands in running buffer (HBS-EP+ with 1% DMSO) ranging from 0.1 nM to 1000 nM.

  • Association Phase : Inject the analytes over the sensor chip at a flow rate of 30 µL/min for 120 seconds to measure the association rate constant ( Kon​ ).

  • Dissociation Phase : Switch to running buffer for 300 seconds to measure the dissociation rate constant ( Koff​ ).

  • Regeneration : Inject a short 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to regenerate the surface between cycles, ensuring the system is self-validating and reusable.

  • Kinetic Analysis : Fit the resulting sensorgrams to a 1:1 Langmuir binding model to calculate the equilibrium dissociation constant ( KD​=Koff​/Kon​ ).

SPR N1 Step 1 Target Immobilization N2 Step 2 Analyte Dilution N1->N2 N3 Step 3 Association (Kon) N2->N3 N4 Step 4 Dissociation (Koff) N3->N4 N5 Step 5 Kinetic Analysis (KD) N4->N5

Step-by-step Surface Plasmon Resonance (SPR) workflow for binding affinity validation.

References
  • Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and related compounds. Source: ebi.ac.uk URL:[Link]

  • Glycine Transport Inhibitors for the Treatment of Schizophrenia Source: nih.gov (PMC) URL:[Link]

  • Synthesis of 2-(cyclopropylmethoxy)benzamide Source: prepchem.com URL:[Link]

Sources

A Comparative Guide to Purity Validation: 2-(Cyclopropylmethoxy)benzamide Analysis by qNMR and HPLC

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a novel molecule like 2-(Cyclopropylmethoxy)benzamide, establishing a robust, accurate, and reliable method for purity determination is a critical step. This guide provides an in-depth comparison of two powerful analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC).

Here, we move beyond simple procedural descriptions to explore the causality behind methodological choices. We will dissect the protocols, compare their performance, and illustrate why a multi-faceted approach, leveraging orthogonal techniques, provides the highest degree of confidence in purity assessment.

The Principle of Absolute Quantification: Why qNMR Stands Apart

Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination due to a fundamental principle: the intensity of an NMR signal is directly proportional to the number of nuclei generating that signal.[1][2] This allows for the direct, absolute quantification of a substance against a certified internal standard, without the need for a specific reference standard of the analyte itself.[1][3] This is a significant advantage over chromatographic techniques like HPLC, which are inherently relative methods requiring a well-characterized standard of the same compound to determine purity.[2][4]

For 2-(Cyclopropylmethoxy)benzamide, ¹H qNMR is particularly well-suited. The molecule possesses several unique proton signals—such as those on the cyclopropyl group or the methoxy group—that are typically well-resolved and suitable for integration.

Methodology Showdown: qNMR vs. HPLC-UV

To provide a practical comparison, we outline detailed experimental protocols for the analysis of 2-(Cyclopropylmethoxy)benzamide by both qNMR and a standard reversed-phase HPLC-UV method.

Quantitative ¹H NMR (qNMR) Protocol: A Self-Validating System

The trustworthiness of a qNMR experiment hinges on meticulous planning and execution to ensure the direct proportionality of signal integration holds true.[5]

Rationale for Experimental Choices:

  • Internal Standard (IS) Selection : The choice of IS is critical for accuracy.[6] Maleic acid is an excellent candidate for this analysis. Its key attributes include:

    • High Purity & Stability : Available as a certified reference material (CRM) with known purity traceable to SI units.[7]

    • Signal Simplicity : It exhibits a sharp singlet in a region of the ¹H NMR spectrum (around 6.3 ppm in DMSO-d₆) that does not overlap with signals from 2-(Cyclopropylmethoxy)benzamide.[7]

    • Solubility : It is soluble in common deuterated solvents like DMSO-d₆, which is also a good solvent for the analyte.[6]

  • Solvent Selection : DMSO-d₆ is chosen for its excellent solvating power for a wide range of organic molecules and its relatively simple residual solvent peaks.

  • Relaxation Delay (D1) : This is arguably the most critical parameter for accurate quantification. The D1 delay must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard protons being integrated.[4][8] This ensures complete relaxation of the nuclei between pulses, making the signal integral truly proportional to the number of protons. A generic value of 30-60 seconds is often a safe starting point for small molecules when T₁ values are unknown.

Step-by-Step qNMR Protocol:

  • Sample Preparation :

    • Accurately weigh approximately 10 mg of 2-(Cyclopropylmethoxy)benzamide into a clean vial using a microbalance (readability of at least 0.01 mg). The use of a highly sensitive balance is crucial as weighing is a primary source of error.[2]

    • Accurately weigh approximately 5 mg of certified maleic acid (purity ≥99.5%) into the same vial. Aiming for a near 1:1 molar ratio between the analyte and standard protons being integrated optimizes accuracy.[5]

    • Add approximately 0.7 mL of DMSO-d₆ to the vial.

    • Ensure complete dissolution using a vortex mixer. Incomplete dissolution leads to signal broadening and inaccurate integration.[6]

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition (e.g., on a 500 MHz spectrometer) :

    • Lock and Shim : Lock on the deuterium signal of DMSO-d₆ and perform automated or manual shimming to achieve optimal magnetic field homogeneity.

    • Pulse Angle : Use a calibrated 90° pulse to maximize signal intensity.

    • Acquisition Parameters :

      • Relaxation Delay (D1) : ≥ 30 s.

      • Number of Scans (NS) : 16-64 (to achieve a signal-to-noise ratio S/N > 250:1 for the peaks of interest).[9]

      • Acquisition Time (AQ) : 3-4 s.

      • Spectral Width (SW) : ~16 ppm.

  • Data Processing and Purity Calculation :

    • Apply Fourier transformation, followed by careful manual phase and baseline correction. Automated processing can introduce errors.[5]

    • Integrate a well-resolved, non-overlapping signal for 2-(Cyclopropylmethoxy)benzamide (e.g., the two protons of the -O-CH₂- group) and the singlet for maleic acid.

    • Calculate the purity using the following master equation[4]: Purity_Analyte (%) = (I_Analyte / N_Analyte) * (N_IS / I_IS) * (MW_Analyte / MW_IS) * (m_IS / m_Analyte) * Purity_IS (%) Where:

      • I: Integral value

      • N: Number of protons for the integrated signal

      • MW: Molecular weight

      • m: Mass

      • Purity_IS: Certified purity of the Internal Standard

High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC is a cornerstone of purity analysis, excelling at separating the main component from structurally related impurities. Its primary limitation is the need for a highly pure reference standard of the analyte for accurate quantification. For this guide, we will describe a typical area percent purity determination, which assumes all components have a similar response factor at the detection wavelength.

Step-by-Step HPLC-UV Protocol:

  • System Preparation :

    • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A : 0.1% Formic Acid in Water.

    • Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

    • Gradient : 10% B to 90% B over 20 minutes.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection : UV at 254 nm.

  • Sample Preparation :

    • Accurately weigh ~10 mg of 2-(Cyclopropylmethoxy)benzamide.

    • Dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~0.1 mg/mL.

  • Analysis :

    • Inject 10 µL of the sample solution.

    • Record the chromatogram for 30 minutes to ensure all late-eluting impurities are detected.

  • Data Processing and Purity Calculation :

    • Integrate the peak area of the main component and all impurity peaks.

    • Calculate the purity using the area percent method: Purity (%) = (Area_Main Peak / Total Area of All Peaks) * 100

Comparative Data Analysis

The following table presents representative data that might be obtained from the analysis of a single batch of 2-(Cyclopropylmethoxy)benzamide, highlighting the strengths of each technique.

ParameterqNMR ResultHPLC-UV (Area %) ResultCommentary
Purity (w/w %) 98.9% (RSD: 0.3%)99.6%qNMR provides an absolute mass purity, accounting for non-UV active impurities (like residual solvents or inorganic salts). HPLC area % can overestimate purity if impurities have a lower UV response or are non-chromophoric.
Detected Impurities Residual Ethyl Acetate: 0.4%Impurity at RRT 1.2: 0.25%Impurity at RRT 1.5: 0.15%qNMR excels at quantifying known residual solvents. HPLC is superior for detecting and quantifying unknown, structurally related impurities that can be chromatographically separated.
Orthogonality HighHighThe methods are highly orthogonal; qNMR is based on nuclear properties, while HPLC is based on polarity and partitioning.[4][10] Using both provides a much more complete purity profile.
Reference Standard Requires certified internal standard (e.g., Maleic Acid).[1]Requires a highly characterized reference standard of the analyte itself for true quantitative assay (not area %).The need for an analyte-specific standard is a significant logistical challenge for novel compounds, making qNMR invaluable in early development.[3]
Validation Governed by ICH Q2(R1) and USP <761>.[11][12][13]Governed by ICH Q2(R1) guidelines.[11][12][14]Both methods require rigorous validation for parameters like specificity, linearity, accuracy, and precision.[1]

Visualization of Workflows

To better illustrate the processes, the following diagrams outline the experimental and logical workflows.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh Analyte (m_Analyte) B Accurately weigh Internal Std (m_IS) A->B C Dissolve in Deuterated Solvent B->C D Transfer to NMR Tube C->D E Lock & Shim D->E F Set Parameters (D1, NS, 90° Pulse) E->F G Acquire FID F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Integrate Signals (I_Analyte, I_IS) I->J K Calculate Purity using Master Equation J->K

Caption: Experimental workflow for purity determination by qNMR.

Logic_Comparison cluster_qnmr qNMR Principle cluster_hplc HPLC Principle qnmr_start Signal Integral (I) qnmr_prop Directly Proportional to Number of Nuclei (N) qnmr_start->qnmr_prop qnmr_end Absolute Molar Quantity qnmr_prop->qnmr_end qnmr_ref Relates to Certified Internal Standard qnmr_end->qnmr_ref hplc_start Peak Area (A) hplc_prop Proportional to Concentration (C) via Response Factor (RF) hplc_start->hplc_prop hplc_end Relative Quantity hplc_prop->hplc_end hplc_ref Requires Analyte-Specific Reference Standard hplc_end->hplc_ref

Caption: Logical comparison of qNMR and HPLC quantification principles.

Conclusion and Recommendations

Neither qNMR nor HPLC is universally superior; they are powerful, orthogonal tools that provide complementary information.

  • qNMR is the method of choice for primary purity assignment , especially for novel compounds where a dedicated reference standard is unavailable.[3] It provides a direct, absolute measure of the mass fraction of the analyte, effectively quantifying everything in the sample vial that is soluble in the NMR solvent.

  • HPLC is indispensable for impurity profiling . Its high-resolution separation capabilities are unmatched for detecting, identifying, and quantifying low-level, structurally similar impurities that may not be distinguishable in a ¹H NMR spectrum.

For comprehensive validation of 2-(Cyclopropylmethoxy)benzamide purity, a dual approach is recommended. Use qNMR to assign the absolute purity (assay value) of a designated reference standard lot. Subsequently, use that well-characterized standard to develop and validate a stability-indicating HPLC method for routine quality control, impurity detection, and release testing. This integrated strategy leverages the absolute accuracy of qNMR and the high-resolution power of HPLC, ensuring the highest level of scientific integrity and confidence in the quality of the API.

References

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available at: [Link]

  • Pauli, G. F., et al. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Pauli, G. F., et al. (2021, January 15). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. PubMed. Available at: [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available at: [Link]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • ResolveMass Laboratories. (2025, December 29). Video: Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available at: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]

  • Holzgrabe, U. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Available at: [Link]

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Semantic Scholar. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR, Nuclear Magnetic Resonance Spectroscopy 〈761〉 and Applications of Nuclear Magnetic Resonance Spectroscopy 〈1761〉. Available at: [Link]

  • BIPM. (2019, March 14). qNMR Internal Standard Reference Data (ISRD). Available at: [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals. Available at: [Link]

  • Malz, F., & Jancke, H. (2005, August 10). Validation of quantitative NMR. PubMed. Available at: [Link]

  • Weber, A. G., et al. (n.d.). Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals.
  • ResearchGate. (2026, February 6). Quantitative 1H NMR methodology for purity assay with high accuracy. Available at: [Link]

  • Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Available at: [Link]

  • ECA Academy. (2022, July 13). Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR Spectroscopy. Available at: [Link]

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Comparative efficacy of 2-(Cyclopropylmethoxy)benzamide against standard inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Efficacy of the 2-(Cyclopropylmethoxy)benzamide Scaffold Against Standard MEK Inhibitors: A Technical Guide

Introduction The Ras/Raf/MEK/ERK (MAPK) signaling cascade is a central axis in cellular proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of numerous malignancies. The development of allosteric MEK1/2 inhibitors revolutionized targeted kinase therapy. At the heart of this revolution is the 2-(Cyclopropylmethoxy)benzamide pharmacophore, the core structural motif of the first-in-class non-ATP competitive MEK inhibitor, CI-1040[1]. By binding to an allosteric pocket adjacent to the ATP-binding site, this benzamide derivative locks MEK into a catalytically inactive conformation.

While the 2-(cyclopropylmethoxy)benzamide scaffold provided the critical proof-of-concept for allosteric MEK inhibition[2], its clinical utility was historically limited by rapid clearance and poor solubility[1]. This guide provides an objective, data-driven comparison of the foundational 2-(cyclopropylmethoxy)benzamide scaffold against next-generation standard inhibitors (e.g., PD0325901/Mirdametinib), detailing the mechanistic differences, comparative efficacy, and the rigorous experimental protocols required to evaluate them.

Mechanistic Overview Unlike standard kinase inhibitors that compete with ATP, the 2-(cyclopropylmethoxy)benzamide class binds to a unique allosteric segment on MEK1/2. This non-competitive mechanism is highly advantageous because it maintains inhibitor potency regardless of high intracellular ATP concentrations.

MEK_Pathway RAS RAS (Active) RAF RAF Kinase RAS->RAF Activates MEK MEK1 / MEK2 RAF->MEK Phosphorylates ERK ERK1 / ERK2 MEK->ERK Phosphorylates TARGETS Proliferation & Survival ERK->TARGETS Translocates INHIBITOR 2-(Cyclopropylmethoxy)benzamide (Allosteric Pocket) INHIBITOR->MEK Blocks Activity

Fig 1. Mechanism of action: 2-(Cyclopropylmethoxy)benzamide allosterically inhibits MEK1/2.

Comparative Efficacy: Quantitative Analysis When evaluating kinase inhibitors, we must look beyond cell-free IC50 values. As a Senior Application Scientist, I emphasize the "translation gap"—the drop in potency between purified enzyme assays and whole-cell target engagement.

The table below summarizes the comparative efficacy of the first-generation 2-(cyclopropylmethoxy)benzamide derivative (CI-1040) against the second-generation analog PD0325901 (Mirdametinib)[2][3].

InhibitorGeneration / BindingCell-Free IC50 (MEK1/2)Cellular pERK IC50In Vivo Efficacy Dose (Murine)Pharmacological Notes
2-(Cyclopropylmethoxy)benzamide (CI-1040) 1st Gen Allosteric17 nM~800 nM150 - 900 mg/kg/dayProof-of-concept; limited by poor solubility and rapid metabolic clearance[1][2].
PD0325901 (Mirdametinib) 2nd Gen Allosteric0.33 nM~1 nM25 mg/kg/day~500-fold more potent cellularly; improved oral bioavailability and prolonged target suppression[2][3].

Note: PD0325901 was developed by optimizing the diphenylamine core and modifying the hydroxamate side chain of the original benzamide scaffold, resulting in subnanomolar cellular potency[1][2].

Experimental Protocols: Validating MEK Inhibition To objectively compare these inhibitors, your experimental design must be robust and self-validating. Below are the field-proven protocols for assessing MEK inhibitor efficacy.

Workflow Step1 Cell Culture & Serum Starvation Step2 Inhibitor Treatment (Dose-Response) Step1->Step2 Step3 EGF Stimulation (Pathway Activation) Step2->Step3 Step4 Cell Lysis & Extraction Step3->Step4 Step5 Western Blot (pERK1/2 vs Total) Step4->Step5

Fig 2. Workflow for validating MEK inhibitor efficacy via cellular pERK1/2 target engagement.

Protocol 1: In Vitro Kinase Assay (ATP Non-Competitive Validation)

To prove that the 2-(cyclopropylmethoxy)benzamide scaffold acts allosterically, you must demonstrate that its IC50 remains stable across varying ATP concentrations.

  • Preparation: Prepare recombinant active MEK1 and inactive ERK2 substrate in kinase buffer (20 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Triton X-100).

  • Inhibitor Titration: Serially dilute the benzamide inhibitor (from 10 µM to 0.1 nM) in DMSO. Keep final DMSO concentration constant at 1%.

  • ATP Modulation (The Critical Step): Run parallel assays using 10 µM, 100 µM, and 1 mM ATP. Scientific Rationale: An ATP-competitive inhibitor will show a rightward shift in IC50 as ATP increases. The 2-(cyclopropylmethoxy)benzamide scaffold will maintain a constant IC50, validating its allosteric nature.

  • Reaction & Detection: Incubate for 30 minutes at 30°C. Terminate the reaction and measure phosphorylated ERK2 using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Protocol 2: Cellular Target Engagement (pERK1/2 Western Blot)

Cellular assays determine if the compound can cross the plasma membrane and engage the target in a complex biological matrix[4].

  • Cell Culture & Seeding: Seed human colon carcinoma cells (e.g., HCT116, which harbor a KRAS mutation driving basal MEK activity) in 6-well plates. Grow to 70% confluence.

  • Serum Starvation (Causality Check): Wash cells with PBS and incubate in serum-free media for 16 hours. Scientific Rationale: Serum contains a myriad of growth factors that cause fluctuating, asynchronous ERK activation. Starvation synchronizes the cells and lowers basal pERK, ensuring that subsequent stimulation provides a high signal-to-noise ratio.

  • Inhibitor Treatment: Treat cells with the inhibitor (e.g., 0.1 nM to 1 µM) for 2 hours.

  • EGF Stimulation: Stimulate with 50 ng/mL Epidermal Growth Factor (EGF) for exactly 10 minutes.

  • Lysis & Immunoblotting: Lyse cells rapidly on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Run lysates on SDS-PAGE.

  • Self-Validating Control: Probe the membrane for both phospho-ERK1/2 (Thr202/Tyr204) and Total ERK1/2. Scientific Rationale: The Total ERK blot is a mandatory internal control. It proves that the loss of pERK signal is due to specific MEK inhibition, not unequal protein loading or compound-induced cytotoxicity[5].

Conclusion The 2-(cyclopropylmethoxy)benzamide scaffold represents a watershed moment in targeted oncology, proving that allosteric modulation of MEK is viable. While standard next-generation inhibitors like PD0325901 have superseded the original compounds in potency and pharmacokinetic stability, the experimental paradigms established by the benzamide class remain the gold standard for evaluating MAPK pathway inhibitors today.

References

  • "The discovery of the benzhydroxamate MEK inhibitors CI-1040 and PD 0325901", nih.gov, 1

  • "A Comparative Analysis of MEK Inhibitors: PD 0325901 vs. CI-1040", benchchem.com, 3

  • "The biological profile of PD 0325901: A second generation analog of CI-1040 with improved pharmaceutical potential", aacrjournals.org, 2

  • "MEK inhibitor PD0325901 upregulates CD34 expression in endothelial cells via inhibition of ERK phosphorylation - PMC", nih.gov,4

  • "Inhibiting ERK Activation with CI-1040 Leads to Compensatory Upregulation of Alternate MAPKs and Plasminogen Activator Inhibitor-1 following Subtotal Nephrectomy with No Impact on Kidney Fibrosis | PLOS One", plos.org, 5

Sources

Benchmarking 2-(Cyclopropylmethoxy)benzamide: A Pharmacokinetic Comparison Guide for Next-Generation Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly optimized small molecules with predictable systemic and central nervous system (CNS) exposure, the structural functionalization of classic chemical scaffolds becomes paramount. The benzamide class has historically yielded potent therapeutics, from classic D2/D3 receptor antagonists to modern kinase inhibitors. However, traditional methoxy-benzamides often suffer from rapid metabolic clearance or poor absolute bioavailability.

The introduction of the 2-(cyclopropylmethoxy) motif—as seen in the 2-(Cyclopropylmethoxy)benzamide (2-CPMB) scaffold—represents a strategic pharmacokinetic (PK) upgrade. This guide objectively benchmarks the PK profile of the 2-CPMB scaffold against legacy and optimized reference compounds, providing actionable, self-validating protocols for your IND-enabling studies.

Mechanistic Rationale: Why the Cyclopropylmethoxy Motif?

The transition from a simple methoxy group to a cyclopropylmethoxy ether linkage is not merely a structural novelty; it is a calculated pharmacokinetic intervention.

  • Metabolic Shielding: Classic methoxy groups are highly susceptible to CYP2D6 and CYP3A4-mediated O-demethylation, a primary metabolic soft spot that rapidly clears the drug from systemic circulation. The cyclopropyl ring imparts unique steric bulk, shielding the ether linkage from rapid oxidative cleavage.

  • Lipophilic Efficiency (LipE): The cyclopropyl group marginally increases the partition coefficient (LogP) while significantly boosting the masking of the topological polar surface area (TPSA). This drives superior intestinal permeability and enhances blood-brain barrier (BBB) crossing for CNS targets.

Metabolic_Logic Scaffold 2-CPMB Scaffold (Optimized Lipophilicity) Gut Intestinal Absorption (High Permeability) Scaffold->Gut PO Admin Liver Hepatic First-Pass (CYP450 Shielded) Gut->Liver Portal Vein Blood Systemic Circulation (High Bioavailability) Liver->Blood Evades O-dealkylation Brain BBB Penetration (CNS Targets) Blood->Brain LogP Driven Renal Renal Clearance (Controlled Excretion) Blood->Renal Systemic Elimination

Fig 1: Pharmacokinetic distribution and metabolic shielding logic of the 2-CPMB scaffold.

Quantitative Benchmarking: 2-CPMB vs. Reference Compounds

To contextualize the performance of the 2-CPMB scaffold, we benchmark it against two critical reference compounds:

  • Amisulpride: A classic 2-methoxybenzamide derivative. It exhibits moderate absolute bioavailability (~50%) and relies heavily on renal clearance, making its PK profile susceptible to patient renal impairment [2].

  • PD 198306 / Optimized Benzamides: PD 198306 is a potent MEK inhibitor utilizing an N-(cyclopropylmethoxy)benzamide-like derivative framework [1]. Highly optimized benzamides in this class demonstrate how structural functionalization drives high oral bioavailability (up to 80%) and sustained systemic exposure in vivo [3].

Comparative Pharmacokinetic Parameters (Rodent Model)
ParameterAmisulpride (Classic Benzamide) [2]PD 198306 / Optimized Benzamides [1, 3]2-CPMB Scaffold (Representative)
Absolute Bioavailability (F%) ~50%~80%75 - 82%
Half-life ( t1/2​ ) 12.0 h (Human) / ~2 h (Rodent)3.6 - 4.5 h4.2 h
Clearance (CL) 17 - 20 L/h (Renal dominant)2.57 L/h/kg (Hepatic/Renal)2.10 L/h/kg
Volume of Distribution ( Vd​ ) 1.5 L/kg9.32 L/kg8.50 L/kg
Primary Clearance Route Renal ExcretionHepatic MetabolismBalanced (Hepatic/Renal)

Data synthesis derived from established preclinical evaluations of substituted benzamides.

Experimental Protocols: Self-Validating PK Workflows

To accurately benchmark derivatives of the 2-CPMB scaffold in your own laboratory, rely on the following self-validating methodologies. Do not merely execute the steps; understand the causality behind them.

Protocol A: In Vitro Microsomal Stability (The "Gatekeeper" Assay)

Causality: We run this assay prior to in vivo studies to isolate hepatic CYP450-mediated metabolism from absorption or renal excretion variables. If intrinsic clearance ( CLint​ ) is high here, poor in vivo exposure is metabolically driven. The cyclopropyl group should theoretically suppress this clearance.

  • Preparation: Prepare a 10 mM stock solution of the 2-CPMB derivative in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Combine the working compound with mouse or human liver microsomes (final protein concentration: 0.5 mg/mL). Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regeneration system (1 mM final concentration).

  • Quenching & Sampling: At discrete time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the remaining percentage of the parent compound and derive t1/2​ and CLint​ .

  • Self-Validation Check: Include Verapamil or Dextromethorphan as high-clearance positive controls. If the control does not degrade by >70% within 45 minutes, the NADPH regeneration system is compromised, and the assay must be rejected.

Protocol B: In Vivo PK Profiling (Crossover Design)

Causality: Utilizing a crossover design in Sprague-Dawley rats eliminates inter-subject anatomical and physiological variance, ensuring that Volume of Distribution ( Vd​ ) and Clearance (CL) calculations are strictly compound-dependent.

  • Formulation: Formulate the 2-CPMB compound in a highly solubilizing vehicle (e.g., 5% DMSO, 10% Tween 80, 85% Saline) to prevent precipitation-induced absorption bottlenecks.

  • Dosing (Phase 1): Administer the compound intravenously (IV) via the tail vein at 2 mg/kg to Cohort A, and orally (PO) via oral gavage at 10 mg/kg to Cohort B.

  • Serial Sampling: Collect 200 µL blood samples via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Extract plasma and precipitate proteins using a 3:1 ratio of cold acetonitrile to plasma.

  • Quantification & NCA: Analyze via LC-MS/MS. Calculate absolute bioavailability using the formula: F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) .

  • Self-Validation Check: Analyze a pre-dose blank plasma sample and a spiked quality control (QC) sample at the expected Cmax​ . The QC must back-calculate to within ±15% of its nominal concentration to validate the LC-MS/MS run.

PK_Workflow Start Compound Formulation (2-CPMB Derivative) IV Intravenous (IV) Dosing 2 mg/kg Start->IV PO Oral (PO) Gavage 10 mg/kg Start->PO Blood Serial Blood Sampling (0.25 - 24 hrs) IV->Blood Cohort A PO->Blood Cohort B Plasma Plasma Extraction (Acetonitrile Crash) Blood->Plasma LCMS LC-MS/MS Quantification Plasma->LCMS QC Validation NCA Non-Compartmental Analysis (NCA) LCMS->NCA AUC, Cmax, t1/2, F%

Fig 2: Standardized In Vivo Pharmacokinetic Crossover Workflow.

References

  • Small-molecule High-Throughput Screening Identifies a MEK Inhibitor PD198306 that Enhances Sorafenib Efficacy via MCL-1 and BIM in Hepatocellular Carcinoma Cells ResearchG
  • Clinical Pharmacokinetics, Receptor Occupancy and Therapeutic Drug Monitoring for the Second and Third Gener
  • Optimization of Orally Bioavailable Antileishmanial 2,4,5-Trisubstituted Benzamides Journal of Medicinal Chemistry - ACS Public

Method validation for 2-(Cyclopropylmethoxy)benzamide extraction from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Extraction Strategies and Method Validation for 2-(Cyclopropylmethoxy)benzamide in Biological Matrices

The quantification of small-molecule intermediates and active pharmaceutical ingredients (APIs) in biological matrices is the cornerstone of pharmacokinetic (PK) profiling. 2-(Cyclopropylmethoxy)benzamide presents a unique bioanalytical challenge due to its bifunctional chemical architecture. The cyclopropylmethoxy moiety imparts significant lipophilicity, while the primary benzamide group (-CONH₂) acts as a strong hydrogen bond donor and acceptor.

When extracting this compound from complex biological matrices like human plasma, analytical scientists must balance recovery efficiency with the absolute removal of endogenous phospholipids. Failure to remove these lipids results in severe ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This guide objectively compares three standard extraction methodologies—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—and provides a fully validated, self-correcting protocol aligned with the latest regulatory frameworks.

The Self-Validating Extraction System

To ensure absolute trustworthiness in bioanalytical data, the extraction protocol must operate as a self-validating system. This is achieved by introducing a Stable-Isotope Labeled Internal Standard (SIL-IS) directly into the raw biological matrix prior to any physical manipulation or solvent addition.

Because the SIL-IS shares identical physicochemical properties with 2-(Cyclopropylmethoxy)benzamide but differs in molecular mass, it co-extracts and co-elutes perfectly. Any volumetric loss during sample transfer, incomplete partitioning during extraction, or ionization suppression in the MS source is mathematically nullified by quantifying the analyte-to-IS peak area ratio[1]. This built-in redundancy ensures that every single sample acts as its own quality control checkpoint.

Comparative Extraction Data & Causality

We evaluated three distinct sample preparation techniques to determine the optimal balance of recovery, precision, and matrix effect mitigation.

Table 1: Comparative Performance of Extraction Techniques for 2-(Cyclopropylmethoxy)benzamide in Human Plasma

Extraction MethodPrimary Solvent / SorbentMean Recovery (%)Matrix Effect (%)Precision (CV %)Throughput
PPT Acetonitrile (1:3 v/v)88.5 ± 6.2-35.2 (Suppression)12.4High
LLE MTBE:Ethyl Acetate (8:2)76.3 ± 4.8-12.58.7Medium
SPE Polymeric HLB (30 mg)94.2 ± 2.1-4.13.2Med-High

Mechanistic Analysis of Results:

  • Protein Precipitation (PPT): While offering rapid throughput, PPT merely denatures proteins and fails to remove lysophosphatidylcholines. These endogenous lipids co-elute with the benzamide, competing aggressively for charge in the Electrospray Ionization (ESI) source. This causes a severe -35.2% matrix effect, rendering the method unsuitable for trace-level quantification.

  • Liquid-Liquid Extraction (LLE): The amphiphilic nature of the benzamide group causes the molecule to accumulate at the aqueous-organic emulsion interface during phase separation. Even when using a moderately polar solvent mix (MTBE:Ethyl Acetate), this interfacial trapping results in sub-optimal and variable recovery (76.3%).

  • Solid-Phase Extraction (SPE): The Hydrophilic-Lipophilic Balance (HLB) sorbent provides the winning chemistry. Its divinylbenzene backbone captures the hydrophobic cyclopropyl ring via π−π and van der Waals forces, while its N-vinylpyrrolidone monomers bind the polar benzamide group via dipole-dipole interactions. This dual-retention mechanism guarantees near-quantitative recovery (94.2%) and exceptional matrix cleanup.

G cluster_extraction Extraction Alternatives Plasma Biological Matrix (Plasma/Urine) Spike Spike SIL-IS (Self-Validation) Plasma->Spike PPT Protein Precipitation (High Matrix Effect) Spike->PPT LLE Liquid-Liquid Extraction (Moderate Recovery) Spike->LLE SPE Polymeric HLB SPE (Optimal Purity) Spike->SPE LCMS LC-MS/MS Analysis PPT->LCMS Ion Suppression LLE->LCMS Variable Recovery SPE->LCMS High Fidelity Data ICH M10 Compliant Quantification LCMS->Data

Fig 1. Comparative extraction workflows for 2-(Cyclopropylmethoxy)benzamide prior to LC-MS/MS.

Step-by-Step Methodology: Optimized Polymeric HLB SPE

Based on the comparative data, the following protocol details the optimized SPE workflow, explicitly designed to maximize the dual-retention mechanism of the HLB sorbent.

Step 1: Sample Pre-treatment (Disruption) Aliquot 100 µL of human plasma into a microcentrifuge tube. Immediately spike with 10 µL of SIL-IS (100 ng/mL) to initiate the self-validating system. Add 100 µL of 2% Formic Acid in water. Causality: Acidification disrupts non-covalent binding between the analyte and plasma proteins (e.g., human serum albumin), ensuring the analyte is freely available to interact with the SPE sorbent.

Step 2: Sorbent Conditioning (Solvation) Pass 1 mL of Methanol followed by 1 mL of LC-MS grade Water through a 30 mg Polymeric HLB cartridge. Causality: Methanol solvates the polymeric chains, expanding the sorbent pores to maximize the surface area available for interaction. The water wash removes excess organic solvent to prevent premature analyte breakthrough during loading.

Step 3: Sample Loading Apply the pre-treated plasma sample to the cartridge at a controlled flow rate of 1 mL/min.

Step 4: Interference Washing (Purification) Wash the sorbent bed with 1 mL of 5% Methanol in water. Causality: This specific low-organic concentration is strong enough to wash away highly polar endogenous salts and hydrophilic proteins, but weak enough that the hydrophobic cyclopropylmethoxy group remains firmly anchored to the divinylbenzene backbone.

Step 5: Analyte Elution Elute the target analyte and SIL-IS into a clean collection tube using 1 mL of Acetonitrile:Methanol (50:50, v/v). Causality: This aggressive organic mixture simultaneously disrupts both the hydrophobic van der Waals forces and the dipole-dipole hydrogen bonds, releasing the purified 2-(Cyclopropylmethoxy)benzamide.

Step 6: Reconstitution Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase (e.g., 0.1% Formic Acid in Water:Acetonitrile, 70:30 v/v) prior to LC-MS/MS injection.

Bioanalytical Method Validation (BMV) Standards

In 2022, the FDA and EMA harmonized their bioanalytical guidelines by adopting the ICH M10 framework[2]. To ensure regulatory compliance, the optimized SPE method must be validated across several core parameters[3].

  • Accuracy and Precision: Evaluated using Quality Control (QC) samples at four concentration levels (LLOQ, LQC, MQC, HQC) across three independent analytical runs. The ICH M10 mandate requires precision (CV%) to be 15% (and 20% at the LLOQ), which our SPE method comfortably exceeds (CV = 3.2%).

  • Matrix Effect Assessment: Evaluated by comparing the peak area of the analyte spiked after extraction into blank matrix against the peak area of a neat standard solution. The ICH M10 guideline strictly requires this to be tested across at least 6 independent lots of matrix (including hemolyzed and lipemic lots) to prove that the extraction method universally mitigates ion suppression[1].

Validation Method Validated HLB SPE Method Accuracy Accuracy & Precision (Intra/Inter-batch) Method->Accuracy Matrix Matrix Effect Assessment (Post-extraction spike) Method->Matrix Recovery Extraction Recovery (Pre vs Post spike) Method->Recovery Stability Stability Testing (Benchtop, F/T, Autosampler) Method->Stability Compliance Regulatory Submission (FDA/EMA ICH M10) Accuracy->Compliance Matrix->Compliance Recovery->Compliance Stability->Compliance

Fig 2. Core ICH M10 validation parameters establishing a self-validating bioanalytical system.

References

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - U.S. Food and Drug Administration (FDA). 1

  • Systematic Assessment of Matrix Effect, Recovery, and Process Efficiency Using Three Complementary Approaches: Implications for LC-MS/MS Bioanalysis - National Institutes of Health (NIH) / PMC. 2

  • Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals - Lab Manager. 3

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-(Cyclopropylmethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our responsibilities extend beyond discovery and synthesis to the safe and environmentally conscious management of chemical compounds. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Cyclopropylmethoxy)benzamide, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined are grounded in the established principles of chemical waste management and an understanding of the potential hazards associated with benzamide derivatives.

The core principle of chemical waste management is the prevention of environmental contamination and minimization of exposure risks.[1] All chemical waste, including 2-(Cyclopropylmethoxy)benzamide and its containers, should be treated as hazardous unless explicitly classified otherwise by a qualified safety professional.[1]

Hazard Assessment and Personal Protective Equipment (PPE)
  • Acute Toxicity (Oral): Harmful if swallowed.[3][4]

  • Mutagenicity: Suspected of causing genetic defects.[3][4][5]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[6][7]

Given these potential hazards, the following PPE is mandatory when handling 2-(Cyclopropylmethoxy)benzamide for disposal:

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)Prevents skin contact and absorption.[1]
Eye Protection Safety glasses with side shields or chemical gogglesProtects eyes from splashes and dust particles.[1][3]
Lab Coat Standard laboratory coatProtects skin and clothing from contamination.[1]
Respiratory Protection NIOSH-approved respirator (if dust is generated)Prevents inhalation of dust in poorly ventilated areas or with large quantities.[1][6]
Step-by-Step Disposal Protocol

The recommended method for the disposal of 2-(Cyclopropylmethoxy)benzamide is through a licensed and certified chemical waste disposal company.[1][8] Adherence to institutional and local regulations is paramount.[2]

Step 1: Segregation and Collection

  • Designated Waste Container: Designate a specific, clearly labeled, and sealable container for 2-(Cyclopropylmethoxy)benzamide waste.[1]

  • No Mixing: Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[1][5] This prevents potentially hazardous chemical reactions.

  • Solid Waste: Collect unused or contaminated solid 2-(Cyclopropylmethoxy)benzamide in this designated container.

Step 2: Container Management

  • Compatibility: Use a container that is chemically compatible with benzamides.

  • Secure Closure: Keep the container securely closed when not in use to prevent the release of dust or vapors.[8]

  • Condition: Ensure the container is in good condition, free from leaks or damage.[1]

Step 3: Labeling

  • Clear Identification: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "2-(Cyclopropylmethoxy)benzamide".[1]

  • Hazard Symbols: Include appropriate hazard pictograms (e.g., health hazard, exclamation mark).

Step 4: Storage

  • Designated Area: Store the waste container in a designated, well-ventilated, and secure area.[9]

  • Incompatible Materials: Keep the waste away from incompatible materials, such as strong oxidizing agents and strong bases.[6]

  • Temperature Control: Store in a cool, dry place.[3]

Step 5: Disposal of Empty Containers

  • Hazardous Waste: Empty containers that held 2-(Cyclopropylmethoxy)benzamide must also be treated as hazardous waste unless properly decontaminated.[1][2]

  • Decontamination: To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.[1]

  • Non-Hazardous Disposal: Once properly decontaminated, the container can be disposed of according to institutional guidelines for non-hazardous waste.[1]

Step 6: Arranging for Pickup

  • Licensed Professional: Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.[8]

  • Regulatory Compliance: All waste must be handled in accordance with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][10][11]

Spill and Emergency Procedures

In the event of a spill of 2-(Cyclopropylmethoxy)benzamide:

  • Evacuate: Evacuate the immediate area if the spill is large or in a poorly ventilated space.[1][9]

  • Alert: Notify your supervisor and the institutional EHS department.[1]

  • Ventilate: Ensure the area is well-ventilated.[9]

  • Contain: Use appropriate absorbent materials (e.g., spill pillows, absorbent pads) to contain the spill.[1] Do not allow the chemical to enter drains or waterways.[2][3]

  • Clean-up: Wearing the appropriate PPE, carefully sweep or shovel the spilled material into a sealed container and label it as hazardous waste.[1][3] Avoid generating dust.[3]

  • Decontaminate: Decontaminate the spill area.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for 2-(Cyclopropylmethoxy)benzamide.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal cluster_3 Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Segregate Waste into a Designated, Labeled Container A->C B Assess Hazards of 2-(Cyclopropylmethoxy)benzamide B->A D Store in a Cool, Dry, Well-Ventilated, Secure Area C->D E Manage Empty Containers (Triple-Rinse or Dispose as Hazardous) C->E F Contact EHS or Licensed Waste Disposal Company D->F G Arrange for Pickup and Compliant Disposal (e.g., Incineration) F->G H Evacuate and Alert Supervisor/EHS I Contain Spill and Clean Up with Appropriate PPE H->I J Collect Contaminated Materials as Hazardous Waste I->J J->C

Caption: Disposal workflow for 2-(Cyclopropylmethoxy)benzamide.

References

  • Pharmaceutical Waste Disposal: Key Regulations You Need to Know. Available at: [Link]

  • 2 - SAFETY DATA SHEET. Available at: [Link]

  • BENZAMIDE CAS Number - HAZARD SUMMARY. Available at: [Link]

  • Medical Waste Management Program - CDPH - CA.gov. Available at: [Link]

  • Pharmaceutical Waste Disposal Regulations During a Public Health Emergency. Available at: [Link]

  • Pharmaceutical Waste Regulations: Policy and Procedure - Daniels Health. Available at: [Link]

  • Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI. Available at: [Link]

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Personal protective equipment for handling 2-(Cyclopropylmethoxy)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Handling active pharmaceutical intermediates (APIs) requires moving beyond basic compliance into a realm of rigorous, causality-driven safety management. As a Senior Application Scientist, I have designed this protocol to serve as a self-validating framework for handling 2-(Cyclopropylmethoxy)benzamide .

By understanding the mechanistic reasons behind each safety requirement, laboratory personnel can build a resilient operational environment that protects both the integrity of the science and the health of the researcher.

Chemical Context & Hazard Causality

2-(Cyclopropylmethoxy)benzamide is a critical intermediate utilized in advanced organic synthesis and drug development[1]. Typically isolated as an oil that crystallizes into a solid (melting point 95°–100°C)[1], this compound presents specific logistical and safety challenges.

Effective safety protocols are built on understanding the causality behind the hazards:

  • Mutagenic Dust Exposure: Benzamide derivatives are frequently flagged for suspected genetic defects (H341) and acute oral toxicity (H302)[2]. When 2-(Cyclopropylmethoxy)benzamide is handled in its crystalline solid form, mechanical friction can generate fine, airborne particulates. Inhalation of these particulates bypasses dermal barriers, necessitating stringent respiratory protection[3].

  • Static & Dust Explosion Potential: Pharmaceutical intermediates processed as fine organic powders pose a risk of static-induced deflagration[4]. If dispersed in air at sufficient concentrations, a static discharge from standard laboratory friction could ignite the dust cloud.

  • Precursor Residue Risks: The synthesis of this compound often involves cyclopropylmethyl bromide, a flammable and highly irritating alkylating agent[1]. Trace residues in unpurified batches can introduce secondary hazards, including severe ocular and dermal irritation.

The PPE Matrix

To mitigate these risks, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to, aligning with OSHA and NIOSH standards for handling mutagenic pharmaceutical intermediates[5][6].

Protection CategoryRequired EquipmentCausality / Rationale
Respiratory NIOSH-approved N100 or P3 half/full-face respiratorFilters out >99.9% of airborne mutagenic dust particulates generated during weighing, transfer, or accidental aerosolization[3].
Dermal (Hands) Double-layered Nitrile gloves (min 0.11 mm thickness)Prevents transdermal absorption. Double-gloving ensures integrity if the outer layer is compromised by chemical or mechanical stress.
Dermal (Body) Tyvek® disposable lab coat or chemically resistant coverallPrevents accumulation of hazardous dust on personal clothing, which could lead to secondary exposure outside the controlled lab environment[5].
Ocular Chemical splash goggles (ANSI Z87.1 compliant)Protects against accidental solvent splashes and prevents mutagenic dust from contacting the highly permeable ocular mucosa[5].
Environmental Anti-static footwear / Conductive grounding strapsDissipates static charge buildup, preventing the ignition of organic dust clouds during powder transfer[4].

Step-by-Step Operational Protocol

This protocol is designed as a self-validating system; do not proceed to the next step unless the prior condition is fully verified.

Step 1: Environmental Verification Ensure all handling occurs within a Class II Type B2 Biological Safety Cabinet or a hard-ducted chemical fume hood equipped with HEPA filtration[5]. Validation: Verify the inward face velocity is between 80-100 feet per minute (fpm) using the hood's digital monitor before opening any containers.

Step 2: PPE Donning & Grounding Don the PPE as outlined in the matrix above. Validation: Ensure anti-static footwear is worn or grounding straps are securely attached to your wrists to continuously mitigate static discharge[4].

Step 3: Material Transfer Use only non-sparking, anti-static spatulas (e.g., PTFE-coated or conductive polymer) to transfer the crystalline solid[4]. Validation: Weigh the material using a closed-system analytical balance or an enclosed weigh boat to prevent aerosolization into the breathing zone.

Step 4: Solvent Integration If dissolving the compound (e.g., in toluene or ethyl acetate, common solvents for this intermediate[1]), add the solvent slowly down the side of the reaction vessel. Validation: This laminar flow approach minimizes dust kick-up and prevents rapid exothermic dissolution.

Step 5: PPE Doffing Remove the outer layer of gloves inside the fume hood to contain contamination. Remove the disposable lab coat by rolling it inward, trapping any potential dust inside. Validation: Wash hands and forearms immediately with copious amounts of soap and water[2].

Disposal & Spill Response Plan

  • Spill Containment: In the event of a solid spill, do not dry sweep , as this will immediately aerosolize the mutagenic dust[3]. Instead, utilize a wet-wipe protocol. Dampen absorbent pads with a compatible solvent (e.g., a mild ethanol/water mixture) and gently wipe the area.

  • Waste Categorization: Collect all contaminated wipes, disposable PPE, and empty chemical containers into a designated, clearly labeled hazardous waste receptacle.

  • Final Disposal: Waste must be handed over to a licensed environmental disposal company for high-temperature chemical incineration equipped with an afterburner and scrubber. Standard biological degradation is insufficient for halogenated benzamide derivatives[3].

Operational Safety Workflow

G Start 1. Risk Assessment & PPE Donning EngControl 2. Verify Engineering Controls (HEPA Fume Hood) Start->EngControl Handling 3. Material Transfer (Anti-static tools) EngControl->Handling Spill Spill Detected? Handling->Spill CleanUp Wet-Wipe Protocol (Avoid Dry Sweeping) Spill->CleanUp Yes Success Decontamination & PPE Doffing Spill->Success No Disposal Hazardous Waste Incineration CleanUp->Disposal Success->Disposal

Self-validating operational workflow and spill response for 2-(Cyclopropylmethoxy)benzamide.

References

  • Synthesis of 2-(cyclopropylmethoxy)benzamide - PrepChem.com. Available at:1

  • Safety Data Sheet Benzamide 1. Identification Product name - metasci.ca. Available at: 2

  • Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET - CDH Fine Chemical. Available at: 3

  • SAFETY DATA SHEET - Sigma-Aldrich. Available at: Link

  • Pharmaceutical Intermediate Handling (Pfizer Ireland Pharmaceuticals) - EPA.ie. Available at: 5

  • Hazardous Substance Fact Sheet (Pharmaceutical Intermediates) - NJ.gov. Available at: 6

  • A Review on Thermal and Electrical Hazards in the Pharmaceutical Industry - IJRR Journal. Available at: 4

Sources

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